Antide Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(5R)-5-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide;acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108ClN17O14.C2H4O2/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55;1-2(3)4/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111);1H3,(H,3,4)/t52-,62+,63-,64+,65+,66-,67-,68-,69+,70+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDDEILKDGLGU-OHURHHEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)NC(=O)[C@H](CCCCNC(=O)C3=CN=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H112ClN17O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1651.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112568-12-4 | |
| Record name | Antide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Antide Acetate on Gonadotropin-Releasing Hormone (GnRH) Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antide acetate is a potent and selective competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor. As a third-generation GnRH antagonist, it effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This guide provides a comprehensive overview of this compound's mechanism of action, including its binding kinetics, impact on downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a pure competitive antagonist at the pituitary GnRH receptor.[1] It binds with high affinity to the GnRH receptor, thereby preventing the endogenous GnRH from binding and initiating the signaling cascade that leads to gonadotropin secretion. Lineweaver-Burke analysis of Antide's inhibition of GnRH-stimulated LH secretion confirms its role as a direct competitor of GnRH at the receptor level.[1] Importantly, Antide exhibits no agonistic activity and its effects are reversible upon its removal.[1]
Quantitative Data: Binding Affinity and In Vitro Potency
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ka) | 1010 M-1 range | Rat pituitary homogenates | [2][3] |
| In Vitro Potency (ED50) | 10-7 M (simultaneous incubation) | Dispersed rat anterior pituitary cells | [1] |
| In Vitro Potency (ED50) | 10-10 M (48-hour preincubation) | Dispersed rat anterior pituitary cells | [1] |
Note: The ED50 values represent the concentration of this compound required to achieve 50% of its maximal inhibitory effect on GnRH-stimulated gonadotropin secretion.
Impact on Downstream Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαq/11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the synthesis and secretion of LH and FSH.
This compound, by competitively blocking the GnRH receptor, prevents the initiation of this signaling cascade. Consequently, it inhibits the production of second messengers IP3 and DAG, leading to a suppression of intracellular calcium mobilization and PKC activation.
Furthermore, GnRH receptor activation can also lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Studies have shown that this compound effectively inhibits this GnRH-induced cAMP accumulation.
Figure 1: GnRH Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the GnRH receptor.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.
5.1.1 Materials
-
Receptor Source: Pituitary cell membrane homogenates or cells stably expressing the GnRH receptor.
-
Radioligand: A high-affinity radiolabeled GnRH agonist or antagonist (e.g., 125I-[D-Trp6]GnRH).
-
Competitor: this compound.
-
Assay Buffer: e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
5.1.2 Method
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multi-well plate, add a fixed concentration of the radioligand to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a saturating concentration of a non-radiolabeled GnRH analog.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-stimulated production of inositol phosphates, a key second messenger in the Gαq/11 pathway.
5.2.1 Materials
-
Cells: Cells endogenously or recombinantly expressing the GnRH receptor.
-
Labeling Medium: Inositol-free medium containing [3H]-myo-inositol.
-
Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase).
-
Agonist: GnRH.
-
Antagonist: this compound.
-
Lysis Buffer: e.g., 0.1 M formic acid.
-
Ion-exchange Chromatography Columns.
-
Scintillation Counter.
5.2.2 Method
-
Culture cells in multi-well plates.
-
Label the cells by incubating with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with this compound or vehicle in stimulation buffer containing LiCl.
-
Stimulate the cells by adding GnRH at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period to allow for IP accumulation.
-
Terminate the reaction and lyse the cells with lysis buffer.
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
The inhibitory effect of this compound is determined by comparing the amount of IP accumulation in its presence to that with GnRH alone.
Cyclic AMP (cAMP) Assay
This assay determines the effect of this compound on GnRH-induced cAMP production.
5.3.1 Materials
-
Cells: Cells expressing the GnRH receptor.
-
Stimulation Buffer: Buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist: GnRH.
-
Antagonist: this compound.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
5.3.2 Method
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle in stimulation buffer.
-
Stimulate the cells with a fixed concentration of GnRH.
-
Incubate for a specified time at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
-
Generate a dose-response curve for the inhibition of GnRH-stimulated cAMP production by this compound to determine its IC50.
Structure-Activity Relationship (SAR)
Antide is a synthetic decapeptide analog of GnRH. The antagonistic activity of third-generation GnRH antagonists like Antide is achieved through specific amino acid substitutions at key positions of the native GnRH sequence. These modifications are designed to enhance receptor binding affinity while eliminating the ability to activate the receptor.
Key structural features contributing to the antagonist activity of this class of compounds include:
-
N-terminal modifications: Introduction of unnatural aromatic amino acids at positions 1, 2, and 3 enhances hydrophobic interactions with the receptor and contributes to high binding affinity.
-
Substitution at position 6: Replacement of Glycine at position 6 with a D-amino acid stabilizes a β-II' turn conformation, which is crucial for high-affinity binding.
-
Modifications at position 8: Alterations in the amino acid at this position can influence solubility and reduce histamine release, a side effect associated with earlier generation antagonists.
-
C-terminal modification: The C-terminus is often amidated to increase resistance to degradation by carboxypeptidases.
Figure 3: Key Structure-Activity Relationships for Third-Generation GnRH Antagonists.
Conclusion
This compound is a highly potent and specific competitive antagonist of the GnRH receptor. Its mechanism of action involves direct blockade of the receptor, thereby inhibiting the Gαq/11 and cAMP signaling pathways that are crucial for gonadotropin synthesis and secretion. The high binding affinity and lack of intrinsic agonistic activity make this compound an effective agent for the suppression of the pituitary-gonadal axis. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of this compound and other GnRH receptor antagonists.
References
- 1. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
Antide Acetate chemical structure and properties
An In-depth Technical Guide to Antide Acetate
Introduction
This compound is a potent synthetic decapeptide that functions as a third-generation gonadotropin-releasing hormone (GnRH) antagonist.[1] Also known as Iturelix, it is utilized in research settings to investigate the role of the hypothalamic-pituitary-gonadal axis.[2][3] By competitively blocking the GnRH receptor in the pituitary gland, Antide effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This activity makes it a valuable tool in reproductive endocrinology and for studying hormone-dependent conditions. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Chemical Structure
This compound is a synthetic peptide with a complex structure containing several non-standard amino acids. Its sequence is Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH2.[4][6]
Physicochemical and Pharmacological Properties
The core properties of this compound are summarized below, providing key data for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈₂H₁₀₈ClN₁₇O₁₄ (peptide) | [4][6][7] |
| C₈₂H₁₀₈ClN₁₇O₁₄ • C₂H₄O₂ (acetate salt) | [1] | |
| Molecular Weight | 1591.32 g/mol (peptide) | [4][7][8] |
| 1651.3 g/mol (acetate salt) | [1] | |
| Appearance | White lyophilized (freeze-dried) powder | [6][7] |
| Purity (by HPLC) | ≥98.0% | [1][6][8] |
| Solubility | Soluble in DMSO and Ethanol.[1] Recommended to reconstitute in sterile water or sterile water with acetonitrile.[4][6] | |
| Storage | Lyophilized powder is stable at room temperature for 3 weeks but should be stored desiccated below -18°C.[4][6] Reconstituted solutions should be stored at 4°C for 2-7 days or below -18°C for future use.[4][6] |
Table 2: Pharmacological Properties of this compound
| Property | Description | References |
| Mechanism of Action | Gonadotropin-Releasing Hormone Receptor (GnRHR) Antagonist | [1][9] |
| Primary Effect | Represses LH and FSH release from the pituitary gland | [2][3][5] |
| In Vitro Activity | Inhibits GnRH-induced LH and FSH secretion in isolated rat pituitary cells at concentrations of 0.001 to 1,000 nM.[1] | |
| In Vivo Activity | Reduces serum LH and FSH levels in orchidectomized cynomolgus monkeys (250 µg/kg, i.v.).[1] Inhibits ovulation in rats (2 µ g/animal ).[1] | |
| Secondary Effects | Does not induce histamine release in isolated rat mast cells (EC₅₀ > 300 µg/ml).[1] Enhances spatial memory in some animal models.[9] |
Mechanism of Action: GnRH Receptor Antagonism
Antide exerts its biological effects by directly competing with endogenous GnRH for binding sites on the GnRH receptors located on the surface of pituitary gonadotrope cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulation, Antide produces an immediate and dose-dependent suppression of gonadotropin release by preventing receptor activation. This blockade disrupts the downstream signaling cascade that is normally initiated by GnRH binding.
The diagram below illustrates the signaling pathway of the GnRH receptor and the inhibitory action of Antide.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research. The following sections outline common experimental procedures.
Peptide Synthesis and Purification
The synthesis of Antide, a decapeptide with modified amino acids, is typically achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Synthesis: The peptide is assembled on a solid resin support, starting from the C-terminal amino acid (D-Alanine). Each subsequent protected amino acid is coupled sequentially. Modified residues like Ac-D-2-Nal, D-Phe(4-CL), and Lys(nicotinoyl) are incorporated during this process.
-
Cleavage: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is dissolved and purified using reverse-phase HPLC (RP-HPLC). A gradient of acetonitrile in water is commonly used to elute the peptide from a C18 column.
-
Lyophilization: Fractions containing the pure peptide, as confirmed by mass spectrometry, are pooled and lyophilized to obtain a stable, white powder.[7][10]
In Vitro Assay: Inhibition of GnRH-Induced Gonadotropin Release
This assay quantifies Antide's ability to block GnRH-stimulated LH and FSH secretion from primary pituitary cells.[1]
Methodology:
-
Cell Preparation: Pituitary glands are harvested from rats, and the cells are enzymatically dispersed and cultured for 48-72 hours to allow for recovery.
-
Pre-incubation: The cultured cells are washed and then pre-incubated with varying concentrations of this compound (e.g., 0.001 to 1,000 nM) for a defined period (e.g., 30 minutes). A control group receives the vehicle solution without Antide.
-
Stimulation: A fixed concentration of GnRH (e.g., 1 nM) is added to the wells (except for the negative control) to stimulate gonadotropin release.
-
Incubation: The cells are incubated for a further period (e.g., 3-4 hours).
-
Sample Collection: At the end of the incubation, the culture medium is collected from each well.
-
Quantification: The concentrations of LH and FSH in the collected media are measured using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The amount of LH/FSH released is plotted against the concentration of Antide to determine its inhibitory potency (e.g., IC₅₀).
In Vivo Assay: Suppression of Serum Gonadotropin Levels
This protocol assesses the efficacy of Antide in reducing circulating LH and FSH levels in an animal model, such as the orchidectomized (castrated) monkey, which exhibits high baseline gonadotropin levels.[1]
Methodology:
-
Animal Model: Adult male cynomolgus monkeys are orchidectomized to remove the negative feedback of testosterone, leading to elevated serum LH and FSH.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to handling and blood sampling procedures.
-
Baseline Sampling: A baseline blood sample is collected to determine pre-treatment LH and FSH levels.
-
Administration: this compound is administered to the animals via a specific route (e.g., intravenous injection at 250 µg/kg). A control group receives a vehicle injection.
-
Post-Treatment Sampling: Blood samples are collected at multiple time points after administration (e.g., 1, 2, 4, 8, and 24 hours).
-
Serum Preparation: Blood samples are centrifuged to separate the serum, which is then stored at -20°C or lower until analysis.
-
Hormone Measurement: Serum concentrations of LH and FSH are quantified using validated immunoassays.
-
Data Analysis: Hormone levels at each time point are compared to baseline levels and to the control group to evaluate the extent and duration of gonadotropin suppression.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cellsciences.com [cellsciences.com]
- 3. cellsciences.com [cellsciences.com]
- 4. angioproteomie.com [angioproteomie.com]
- 5. peptide.com [peptide.com]
- 6. Antide Antigen Protein | this compound Hormone | ProSpec [prospecbio.com]
- 7. This compound | 112568-12-4 [sbsgenetech.com]
- 8. This compound :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. manufacture this compound, CasNo.112568-12-4 Zhengzhou Filter Biotechnology Co.,Ltd China (Mainland) [filter.lookchem.com]
An In-depth Technical Guide to the Discovery and Synthesis of Antide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide Acetate is a potent and long-acting synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] As a third-generation GnRH antagonist, it was developed to overcome some of the limitations of earlier antagonists, offering a more favorable profile with reduced histamine-releasing effects.[4] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Background
The development of GnRH antagonists was a significant advancement in reproductive medicine and oncology, offering a direct and rapid mechanism to suppress gonadotropin secretion without the initial stimulatory phase observed with GnRH agonists.[5] Antide is among the promising "third generation" GnRH antagonists that underwent clinical evaluation.[1][3] Its development was part of a broader effort to create potent and safe GnRH antagonists for various therapeutic applications, including controlled ovarian stimulation for in-vitro fertilization (IVF), and the treatment of hormone-dependent cancers.[5][6]
Synthesis of this compound
This compound is a synthetic decapeptide with the following amino acid sequence: Ac-D-2-Nal-p-Chloro-D-Phe-β-(3-pyridyl)-D-Ala-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(isopropyl)-Pro-D-Ala-NH2. It is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted methodology for the efficient and controlled assembly of amino acids into a peptide chain.
General Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)
While a specific, proprietary synthesis protocol for this compound is not publicly available, the following represents a standard and widely accepted methodology for the synthesis of such a peptide using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Materials:
-
Fmoc-protected amino acids (including specialized derivatives for Antide)
-
Rink Amide resin (for C-terminal amide)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Protocol:
-
Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel to allow for optimal diffusion of reagents.
-
Fmoc Deprotection: The terminal Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. This exposes the free amine for the coupling of the first amino acid. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion, forming a peptide bond. The resin is subsequently washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the Antide sequence until the full peptide chain is assembled.
-
Final Fmoc Deprotection: After the last amino acid is coupled, the terminal Fmoc group is removed.
-
Acetylation: The N-terminus is acetylated.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain the final solid product, this compound.
Mechanism of Action
This compound functions as a competitive antagonist of the GnRH receptor (GnRHR), which is a G-protein coupled receptor located on the surface of pituitary gonadotroph cells.[1][5] By binding to the GnRHR, this compound blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][5] This suppression of gonadotropins leads to a decrease in the production of gonadal steroids, such as testosterone and estrogen.[5]
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| ED50 (Simultaneous Incubation) | 1 x 10⁻⁷ M | Rat Pituitary Cells | [1][3] |
| ED50 (48h Pre-incubation) | 1 x 10⁻¹⁰ M | Rat Pituitary Cells | [1][3] |
| Maximal Inhibition Concentration | 1 x 10⁻⁶ M | Rat Pituitary Cells | [1][3] |
| Binding Affinity (Ka) of ¹²⁵I-labeled [D-Tyr⁰] Antide | 10¹⁰ M⁻¹ range | Rat Pituitary Homogenates | [7][8] |
Table 2: Pharmacokinetic Parameters of Antide in Ovariectomized Monkeys
| Parameter | Value | Route of Administration | Reference |
| Circulating Half-life (Phase 1) | 1.7 days | Intravenous (3.0 mg/kg) | [8] |
| Circulating Half-life (Phase 2) | 14.5 days | Intravenous (3.0 mg/kg) | [8] |
| Detectable Levels | > 31 days | Subcutaneous (3.0 mg/kg) | [8] |
| Detectable Levels | > 36 days | Intravenous (3.0 mg/kg) | [8] |
Experimental Protocols
In Vitro Bioassay for this compound Activity
This protocol describes a general method for determining the antagonistic activity of this compound on GnRH-stimulated gonadotropin secretion from primary pituitary cells.
Materials:
-
Adult female rat pituitaries
-
Cell culture medium (e.g., DMEM) with serum
-
GnRH solution
-
This compound solutions of varying concentrations
-
Enzyme for cell dispersion (e.g., trypsin)
-
Radioimmunoassay (RIA) or ELISA kits for LH and FSH
Protocol:
-
Pituitary Cell Culture Preparation:
-
Antagonist Treatment:
-
GnRH Stimulation:
-
Sample Collection and Analysis:
-
The culture medium is collected to measure secreted LH and FSH levels.
-
The cells can be lysed to measure intracellular gonadotropin levels.
-
LH and FSH concentrations in the media and cell lysates are quantified using RIA or ELISA.
-
-
Data Analysis:
Visualizations
Caption: GnRH Receptor Signaling and the Antagonistic Action of this compound.
Caption: In Vitro Bioassay Workflow for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. I. In vitro studies on mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-finding study of daily gonadotropin-releasing hormone (GnRH) antagonist for the prevention of premature luteinizing hormone surges in IVF/ICSI patients: antide and hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GnRH antagonist-based protocols for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of antide in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathway Inhibition by Antide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide Acetate is a potent synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively binding to the GnRH receptor in the anterior pituitary gland, Antide effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This targeted hormonal suppression makes it a valuable tool in various clinical and research applications, including assisted reproductive technologies and the management of hormone-dependent diseases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the inhibition of downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the involved signaling cascades.
Core Mechanism of Action
This compound functions as a pure competitive antagonist of the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR). Unlike GnRH agonists which initially stimulate and then downregulate the receptor, Antide directly blocks the receptor, preventing the binding of endogenous GnRH. This blockade leads to an immediate and dose-dependent suppression of gonadotropin secretion.
Signaling Pathway Inhibition
The binding of GnRH to its receptor primarily activates the Gαq/11 protein, initiating a cascade of intracellular signaling events. This compound, by competitively inhibiting this initial step, effectively blocks these downstream pathways.
Inhibition of the Phosphoinositide Pathway
The canonical signaling pathway activated by the GnRH receptor involves the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-Trisphosphate (IP3): IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular calcium is a critical signal for the exocytosis of LH and FSH from their storage granules. Studies have demonstrated that Antide completely blocks GnRH-induced intracellular calcium signaling[1].
-
Diacylglycerol (DAG): DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC activation leads to the phosphorylation of various downstream targets, including mitogen-activated protein kinases (MAPKs), which are involved in the synthesis of gonadotropin subunits.
By preventing the activation of PLC, this compound effectively abolishes the production of both IP3 and DAG, thereby inhibiting the subsequent rise in intracellular calcium and the activation of PKC.
Inhibition of the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a key downstream effector of GnRH receptor activation. The activation of PKC by DAG leads to the phosphorylation and activation of the ERK pathway. This pathway is crucial for the transcription of the common α-subunit and the specific β-subunits of LH and FSH. As a GnRH antagonist, Antide prevents the activation of the ERK pathway by blocking the initial Gαq/11-PLC-DAG-PKC signaling cascade.
Modulation of the Cyclic AMP (cAMP) Pathway
While the primary signaling pathway for the GnRH receptor is through Gαq/11, there is evidence suggesting that it can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, this coupling is considered to be less predominant. GnRH antagonists like Antide would also be expected to inhibit this pathway by preventing the conformational change in the receptor required for Gαs activation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant GnRH antagonists.
| Compound | Receptor Binding Affinity (Ka) | Organism/Cell Line | Reference |
| Antide (analog) | 10¹⁰ M⁻¹ range | Rat Pituitary Homogenates | [2][3] |
| Compound | Assay | IC50 / ED50 | Cell Line/Organism | Reference |
| Antide | GnRH-stimulated LH/FSH secretion | ED50: 10⁻⁷ M (simultaneous incubation) | Rat Pituitary Cells | [4] |
| Antide | GnRH-stimulated LH/FSH secretion | ED50: 10⁻¹⁰ M (48h pre-incubation) | Rat Pituitary Cells | [4] |
| Cetrorelix | GnRH-induced intracellular Ca²⁺ increase | ~10 nM | HEK293/GnRHR cells | [1] |
| Ganirelix | GnRH-induced intracellular Ca²⁺ increase | 100 nM - 1 µM range | HEK293/GnRHR cells | [1] |
| Teverelix | GnRH-induced intracellular Ca²⁺ increase | 100 nM - 1 µM range | HEK293/GnRHR cells | [1] |
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway.
Caption: this compound Inhibition Mechanism.
Caption: Experimental Workflow for Assessing Inhibition.
Experimental Protocols
GnRH Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the GnRH receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., HEK293 cells transfected with the GnRHR or pituitary-derived cell lines like LβT2) to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a microtiter plate, add a fixed amount of cell membrane preparation.
-
Add a radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶, Pro⁹-NEt]-GnRH) at a concentration near its Kd.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
For total binding, omit the competitor. For non-specific binding, add a large excess of unlabeled GnRH.
-
Incubate at a specified temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay
Objective: To measure the inhibition of GnRH-induced inositol phosphate production by this compound.
Methodology:
-
Cell Labeling:
-
Plate GnRHR-expressing cells in multi-well plates.
-
Label the cells by incubating them overnight in a medium containing myo-[³H]inositol.
-
-
Treatment:
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Add this compound at various concentrations for a defined pre-incubation period.
-
Stimulate the cells with a fixed concentration of GnRH.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
Elute the fractions and measure the radioactivity in each fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the total [³H]inositol phosphates accumulated in each sample.
-
Plot the amount of inositol phosphate accumulation against the concentration of this compound to determine the IC50 for the inhibition of GnRH-stimulated IP production.
-
ERK Phosphorylation Western Blot
Objective: To assess the inhibition of GnRH-induced ERK phosphorylation by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate GnRHR-expressing cells and grow to near confluency.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with GnRH for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the concentration of this compound to determine the IC50 of inhibition.
-
Conclusion
This compound is a potent and direct competitive antagonist of the GnRH receptor. Its mechanism of action involves the immediate blockade of GnRH binding, leading to the inhibition of the primary Gαq/11-mediated signaling cascade. This results in the suppression of downstream effectors, including the inositol phosphate pathway, intracellular calcium mobilization, and the MAPK/ERK pathway. The comprehensive understanding of this inhibitory action on key signaling pathways is crucial for its effective application in both clinical settings and biomedical research. The experimental protocols provided herein offer a framework for the detailed investigation of this compound's and other GnRH antagonists' cellular and molecular effects.
References
- 1. GnRH-I and GnRH-II-induced calcium signaling and hormone secretion in neonatal rat gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressants Differentially Regulate Intracellular Signaling from α1-Adrenergic Receptor Subtypes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone-induced calcium signaling in clonal pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Effects of Antide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In Vitro Effects of Antide Acetate
The in vitro effects of this compound are primarily characterized by its direct competitive antagonism of the GnRH receptor on pituitary gonadotrophs.
Quantitative Data: In Vitro Effects
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Ka) | 10¹⁰ M⁻¹ | Rat Pituitary Homogenates | [1] |
| LH Secretion Inhibition | Dose-dependent | Isolated Rat Pituitary Cells | [1] |
| FSH Secretion Inhibition | Dose-dependent | Isolated Rat Pituitary Cells | [1] |
| Mechanism of Action | Competitive Antagonist | Rat Pituitary Cells | [1] |
Experimental Protocols: In Vitro
This protocol describes the isolation and culture of primary rat pituitary cells to study the in vitro effects of this compound on gonadotropin secretion.
Materials:
-
Adult female Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase type I
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GnRH
-
This compound
-
Radioimmunoassay (RIA) kits for LH and FSH
Procedure:
-
Cell Isolation: Euthanize rats and aseptically remove the anterior pituitary glands.
-
Mince the tissue and incubate in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation.
-
Disperse the cells by gentle pipetting and filter through a nylon mesh to obtain a single-cell suspension.
-
Wash the cells with HBSS and resuspend in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Cell Culture: Plate the cells in 24-well plates at a density of 5 x 10⁵ cells/well and incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: After 48-72 hours, wash the cells and replace the medium with serum-free DMEM.
-
Add this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M) for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of GnRH (e.g., 10⁻⁸ M) in the presence of this compound for a defined period (e.g., 4 hours).
-
Hormone Measurement: Collect the culture medium and measure the concentrations of LH and FSH using specific RIA kits.
This protocol outlines a method to determine the binding affinity of this compound to the GnRH receptor.
Materials:
-
Rat pituitary membrane preparation
-
¹²⁵I-labeled GnRH agonist (e.g., [D-Ala⁶, Des-Gly¹⁰]-GnRH-ethylamide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl₂)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Assay Setup: In a 96-well plate, add the pituitary membrane preparation, a fixed concentration of the ¹²⁵I-labeled GnRH agonist, and varying concentrations of unlabeled this compound.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for assessing this compound's effect on hormone secretion.
In Vivo Effects of this compound
In vivo studies confirm the potent and sustained suppressive effects of this compound on the hypothalamic-pituitary-gonadal axis.
Quantitative Data: In Vivo Effects
| Parameter | Dose | Species | Effect | Reference |
| Testosterone Suppression | 3 mg/kg (s.c.) | Male Cynomolgus Monkey | Suppression for a few days | [2] |
| Testosterone Suppression | 10 mg/kg (s.c.) | Male Cynomolgus Monkey | Suppression for >60 days in some individuals | [2] |
| LH Surge Prevention | 0.5 mg/day (s.c.) | Human (IVF patients) | Minimal effective dose to prevent premature LH surges | [3] |
| LH & FSH Reduction | 250 µg/kg (i.v.) | Orchidectomized Cynomolgus Monkeys | Reduction in serum LH and FSH | [4] |
Experimental Protocols: In Vivo
This protocol provides a framework for evaluating the in vivo efficacy of this compound in suppressing testosterone levels in male rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Testosterone ELISA kit
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week.
-
Baseline Sampling: Collect a baseline blood sample from the tail vein or saphenous vein under light anesthesia.
-
Dosing: Administer this compound via subcutaneous (s.c.) injection at the desired dose(s). A control group should receive the vehicle only.
-
Serial Blood Sampling: Collect blood samples at various time points post-injection (e.g., 2, 4, 8, 24, 48 hours, and then daily or weekly depending on the expected duration of action).
-
Hormone Measurement: Separate plasma or serum and store at -80°C until analysis. Measure testosterone concentrations using a validated ELISA kit.
-
Data Analysis: Plot the mean serum testosterone concentrations over time for each treatment group. Calculate the percentage of testosterone suppression relative to baseline and the duration of suppression.
Logical Relationships Diagram
References
- 1. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of decursinol angelate on viability and apoptosis in PC-3 prostate cancer cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a potent GnRH antagonist and testosterone propionate on mating behavior and fertility in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Antide Acetate: A Third-Generation GnRH Antagonist for Advanced Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Antide Acetate is a potent, third-generation gonadotropin-releasing hormone (GnRH) antagonist that has demonstrated significant utility in preclinical and clinical research. As a decapeptide analog of GnRH, this compound competitively and reversibly binds to GnRH receptors in the anterior pituitary gland, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This immediate onset of action, without the initial hormonal flare-up associated with GnRH agonists, positions this compound as a valuable tool for various therapeutic indications, including controlled ovarian stimulation in assisted reproductive technologies (ART), and the management of hormone-dependent conditions such as endometriosis and prostate cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Introduction
Gonadotropin-releasing hormone, a decapeptide secreted by the hypothalamus, plays a pivotal role in regulating the reproductive axis by stimulating the pituitary gland to release LH and FSH.[1] The development of GnRH antagonists represents a significant advancement in manipulating this axis for therapeutic benefit. Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before inducing downregulation, GnRH antagonists provide immediate and reversible suppression of LH and FSH.[2]
This compound is a third-generation GnRH antagonist, characterized by its high binding affinity to the GnRH receptor and reduced histamine-releasing properties compared to earlier generations.[3] Its chemical structure is designed for enhanced stability and prolonged duration of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C82H108ClN17O14 | [4] |
| Molecular Weight | 1591.32 g/mol | [4] |
| Amino Acid Sequence | Ac-D-2-Nal-D-Phe(4-CL)-3-D-Pal-Ser-Lys(nicotinoyl)-D-Lys(nicotinoyl)-Leu-Lys(Isopropyl)-Pro-D-Ala-NH2 | [5] |
| Purity (by RP-HPLC) | ≥98.0% | [5] |
| Appearance | White lyophilized powder | [5] |
| Solubility | Soluble in water | [6] |
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its pharmacological effect by competitively antagonizing the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrope cells.[2] The binding of native GnRH to its receptor primarily activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] These signaling events culminate in the synthesis and secretion of LH and FSH.
Furthermore, evidence suggests that the GnRH receptor can also couple to other G-proteins, such as Gαs and Gαi. The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and CREB.[7] The Gαi pathway, on the other hand, is implicated in the antiproliferative effects of GnRH analogs in certain cancer cells.[8]
By competitively binding to the GnRHR, this compound prevents the initiation of these downstream signaling cascades, resulting in a rapid and profound suppression of LH and FSH release.
Caption: GnRH Receptor Signaling Pathways.
Preclinical Data
In Vitro Binding Affinity and Activity
Studies using rat pituitary homogenates have demonstrated that this compound possesses a high binding affinity for the GnRH receptor, with an affinity constant (Ka) in the range of 10¹⁰ M⁻¹.[9] In vitro studies using dispersed rat pituitary cells have shown that Antide effectively inhibits GnRH-induced LH release in a dose-dependent manner.[9]
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ka) | Rat Pituitary Homogenates | 10¹⁰ M⁻¹ | [9] |
| Inhibition of LH release | Dispersed Rat Pituitary Cells | Dose-dependent inhibition of GnRH (10⁻⁸ M)-induced LH release | [9] |
In Vivo Efficacy
Preclinical studies in various animal models have confirmed the in vivo efficacy of this compound in suppressing gonadotropin secretion.
| Animal Model | Dosage | Route | Key Findings | Reference |
| Orchidectomized Cynomolgus Monkeys | 250 µg/kg | i.v. | Reduced serum LH and FSH levels | [10] |
| Rats | 2 µ g/animal | s.c. | Inhibition of ovulation | [10] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound is crucial for designing effective dosing regimens. While comprehensive human pharmacokinetic data is limited in the public domain, preclinical studies provide valuable insights.
| Species | Parameter | Value | Reference |
| Rat | Dissociation from pituitary receptors | Rapid at 37°C | [9] |
| Monkey | Duration of Action | Prolonged inhibition of gonadotropin secretion | [9] |
Experimental Protocols
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of this compound for the GnRH receptor using a competitive radioligand binding assay.
Caption: GnRH Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize anterior pituitary glands from rats in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the pituitary membrane preparation, a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or 22°C) for a predetermined time to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Bioassay: Perifused Pituitary Cell Culture
This protocol allows for the dynamic assessment of this compound's ability to inhibit GnRH-stimulated LH and FSH secretion from primary pituitary cells.
Methodology:
-
Cell Preparation: Disperse anterior pituitary glands from rats using enzymatic digestion (e.g., collagenase, hyaluronidase) to obtain a single-cell suspension.
-
Cell Culture: Culture the pituitary cells on a suitable matrix (e.g., Cytodex beads) in a perifusion chamber.
-
Perifusion: Continuously supply the cells with fresh culture medium at a constant flow rate. Collect fractions of the effluent at regular intervals.
-
Stimulation: After a baseline period, introduce a GnRH solution into the perifusion system to stimulate LH and FSH secretion.
-
Inhibition: To test the effect of this compound, pre-incubate the cells with a specific concentration of the antagonist before and during GnRH stimulation.
-
Hormone Measurement: Measure the concentrations of LH and FSH in the collected fractions using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the hormone concentrations over time to visualize the secretory profiles. Compare the GnRH-stimulated hormone release in the presence and absence of this compound to quantify its inhibitory effect.
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Radioimmunoassay (RIA)
This protocol outlines the general steps for measuring LH and FSH concentrations in serum or cell culture media.
Methodology:
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of LH or FSH.
-
Assay Setup: In antibody-coated tubes or a microplate, add the standards, quality controls, and unknown samples.
-
Tracer Addition: Add a fixed amount of radiolabeled LH or FSH (e.g., ¹²⁵I-LH or ¹²⁵I-FSH) to each tube/well.
-
Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled hormones for the limited number of antibody binding sites.
-
Separation: Separate the antibody-bound hormone from the free hormone. This can be achieved by precipitation with a second antibody or by using a solid-phase separation method.
-
Detection: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the LH or FSH concentrations in the unknown samples by interpolating their radioactivity values from the standard curve.
Clinical Applications and Future Directions
This compound and other third-generation GnRH antagonists have become integral to controlled ovarian hyperstimulation protocols in ART. Their ability to prevent premature LH surges without the need for a prolonged downregulation phase offers greater flexibility and a potentially shorter treatment duration compared to GnRH agonists.
Ongoing research continues to explore the therapeutic potential of GnRH antagonists in a broader range of hormone-sensitive conditions. The development of oral formulations and long-acting depot preparations of GnRH antagonists is an active area of investigation, aiming to improve patient convenience and compliance.
Conclusion
This compound is a well-characterized third-generation GnRH antagonist with a robust preclinical data package supporting its mechanism of action and efficacy. Its high binding affinity, rapid onset of action, and favorable safety profile make it a valuable molecule for both research and clinical applications. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel GnRH antagonists. As our understanding of the GnRH system continues to evolve, the therapeutic potential of potent and specific antagonists like this compound is likely to expand into new and important clinical arenas.
References
- 1. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. abbexa.com [abbexa.com]
- 7. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. phoenixbiotech.net [phoenixbiotech.net]
Pharmacodynamics of Antide Acetate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Antide Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, potency, and preclinical applications of this compound.
Introduction
This compound is a synthetic decapeptide analog of GnRH. It functions as a competitive antagonist of the GnRH receptor (GnRHR), which is primarily located on the gonadotrope cells of the anterior pituitary gland. By blocking the binding of endogenous GnRH, this compound effectively inhibits the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins, in turn, leads to a reduction in gonadal steroidogenesis, making this compound a valuable tool for research in reproductive endocrinology and a potential therapeutic agent for hormone-dependent conditions.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to GnRH receptors on pituitary gonadotropes. This binding prevents the conformational changes in the receptor that are necessary for signal transduction. Unlike GnRH agonists, which initially cause a "flare-up" of LH and FSH secretion before downregulating the receptors, this compound produces an immediate and dose-dependent suppression of gonadotropin release.
The binding of a radioiodinated analog of Antide to rat pituitary GnRH receptors has been characterized with a high affinity constant (Ka) in the range of 10¹⁰ M⁻¹[1]. This high affinity contributes to its potent antagonist activity.
Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GPCR) typically activates the Gαq/11 subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2][3][4][5]. IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling cascades ultimately result in the synthesis and secretion of LH and FSH. This compound blocks the initiation of this cascade by preventing GnRH binding.
Figure 1: Simplified GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of this compound from various preclinical models.
Table 1: In Vitro Potency of this compound
| Parameter | Species | System | Value | Reference |
| Binding Affinity (Ka) | Rat | Pituitary Homogenates | 10¹⁰ M⁻¹ | [1] |
| Inhibition of GnRH-induced LH & FSH Secretion | Rat | Isolated Pituitary Cells | 0.001 - 1,000 nM | [6] |
Table 2: In Vivo Efficacy of this compound
| Endpoint | Species | Model | Dose | Effect | Reference |
| Ovulation Inhibition | Rat | Cycling Female | 2 µ g/animal | Complete inhibition of ovulation | [6] |
| LH & FSH Suppression | Cynomolgus Monkey | Orchidectomized | 250 µg/kg (i.v.) | Reduction in serum LH and FSH levels | [6] |
| Apoptosis Inhibition | Rat | Preovulatory Follicles | Not Specified | Decreased apoptosis in early antral and preovulatory follicles | [6] |
Table 3: Safety Pharmacology
| Assay | Species | System | Value (EC50) | Reference |
| Histamine Release | Rat | Mast Cells | >300 µg/ml | [7] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
In Vitro GnRH Antagonist Assay in Rat Pituitary Cells
This protocol outlines the general procedure for assessing the in vitro potency of this compound in inhibiting GnRH-stimulated gonadotropin secretion from primary rat pituitary cells.
Figure 2: Experimental workflow for in vitro GnRH antagonist assay.
Methodology:
-
Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from adult female rats.
-
Cell Dispersion: The pituitary tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to obtain a single-cell suspension.
-
Cell Culture: The dispersed cells are plated in appropriate culture wells and maintained in a suitable culture medium for a period to allow for cell attachment and recovery (e.g., 3 days).
-
Antagonist Pre-incubation: The culture medium is replaced with fresh medium containing varying concentrations of this compound or vehicle control. The cells are pre-incubated for a defined period.
-
GnRH Stimulation: A fixed concentration of GnRH (e.g., 10⁻⁸ M) is added to the wells to stimulate gonadotropin release.
-
Incubation: The cells are incubated for a further period (e.g., 4 hours) to allow for LH and FSH secretion.
-
Supernatant Collection: The culture supernatant is collected from each well.
-
Hormone Measurement: The concentrations of LH and FSH in the supernatant are quantified using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of GnRH-stimulated LH and FSH release is calculated for each concentration of this compound. An IC50 value can be determined by plotting the percentage inhibition against the log concentration of the antagonist.
In Vivo Ovulation Inhibition Assay in Rats
This protocol describes a common in vivo model to assess the antiovulatory activity of this compound in regularly cycling female rats.
Methodology:
-
Animal Selection: Adult female rats with regular estrous cycles are selected. Vaginal smears are monitored daily to determine the stage of the estrous cycle.
-
Dosing: On the morning of proestrus (the day of the preovulatory LH surge), a single dose of this compound (e.g., 2 µ g/animal ) or vehicle is administered (e.g., subcutaneously).
-
Ovulation Assessment: On the following morning (estrus), the animals are euthanized. The oviducts are dissected and examined under a microscope for the presence of ova in the ampulla.
-
Data Analysis: The number of animals in which ovulation is completely blocked is recorded for each treatment group. The effective dose for inhibiting ovulation in 50% of the animals (ED50) can be determined from a dose-response study.
In Vivo Gonadotropin Suppression in Non-Human Primates
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in suppressing gonadotropin levels in a non-human primate model.
Methodology:
-
Animal Model: Adult male or female cynomolgus monkeys (Macaca fascicularis) are often used. Orchidectomy (in males) or ovariectomy (in females) can be performed to remove the influence of gonadal feedback and establish elevated baseline gonadotropin levels.
-
Catheterization: For serial blood sampling, a catheter may be implanted in a major blood vessel.
-
Baseline Sampling: Blood samples are collected prior to treatment to establish baseline LH and FSH levels.
-
Dosing: A single intravenous (i.v.) or subcutaneous (s.c.) dose of this compound (e.g., 250 µg/kg) or vehicle is administered.
-
Post-treatment Sampling: Blood samples are collected at various time points after dosing to monitor the time course of LH and FSH suppression.
-
Hormone Measurement: Serum or plasma concentrations of LH and FSH are determined by specific immunoassays.
-
Data Analysis: The percentage suppression of LH and FSH from baseline is calculated for each time point. The duration of significant suppression is also determined.
Conclusion
The preclinical data for this compound demonstrate its potent and specific antagonism of the GnRH receptor. It effectively inhibits gonadotropin secretion both in vitro and in vivo in various animal models, leading to the suppression of reproductive functions such as ovulation. Its high binding affinity and immediate onset of action are characteristic of a direct competitive antagonist. The favorable safety profile, particularly the low potential for histamine release, further supports its utility as a research tool and potential therapeutic candidate. The experimental protocols and pharmacodynamic data presented in this guide provide a solid foundation for further investigation and development of this compound.
References
- 1. Binding kinetics of the long-acting gonadotropin-releasing hormone (GnRH) antagonist antide to rat pituitary GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Gonadotropin-releasing hormone antagonist antide inhibits apoptosis of preovulatory follicle cells in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Antide Acetate: A Deep Dive into its Binding Affinity for Pituitary Gonadotropin-Releasing Hormone (GnRH) Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of Antide Acetate to pituitary Gonadotropin-Releasing Hormone (GnRH) receptors. This compound is a potent GnRH antagonist that plays a crucial role in reproductive medicine and the treatment of hormone-dependent diseases by competitively blocking the action of GnRH at its receptor in the anterior pituitary gland. This blockade leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound and its analogs to pituitary GnRH receptors has been characterized using various in vitro assays. The following table summarizes the key quantitative data from published studies, providing a comparative overview of its potency and receptor interaction.
| Parameter | Value | Species | Assay Type | Reference |
| Affinity Constant (Ka) | ~10¹⁰ M⁻¹ | Rat | Radioligand Binding Assay | [1] |
| Dissociation Constant (Kd) | ~0.1 nM (estimated from Ka) | Rat | Radioligand Binding Assay | [1] |
| ED₅₀ (GnRH-stimulated LH secretion) | 10⁻⁷ M (100 nM) | Rat | In vitro bioassay |
Note: The Ka value was determined using a radioiodinated analog of Antide, which is expected to reflect the binding of the parent compound.
Mechanism of Action at the Pituitary GnRH Receptor
This compound functions as a pure competitive antagonist at the pituitary GnRH receptor. Lineweaver-Burke analysis of its inhibitory action on GnRH-stimulated LH secretion confirms that Antide directly competes with GnRH for the same binding site on the receptor. Importantly, Antide exhibits no agonistic activity, meaning it does not elicit any of the downstream signaling events that are triggered by GnRH. Its action is specific to GnRH-stimulated gonadotropin secretion and is reversible upon its removal.
Experimental Protocols
The determination of this compound's binding affinity to pituitary GnRH receptors relies on established and robust experimental methodologies. Below are detailed protocols for the key experiments cited.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Ki or IC50) of an unlabeled ligand (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Receptor Source: Crude pituitary homogenates or isolated pituitary cell membranes from adult female rats.
-
Radioligand: ¹²⁵I-labeled [D-Tyr⁰] Antide or another suitable high-affinity GnRH receptor radioligand.
-
Unlabeled Ligand: this compound in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Anterior pituitaries are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of unlabeled this compound (competitor).
-
The pituitary membrane preparation to initiate the binding reaction.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 23°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's action, the following diagrams, generated using Graphviz (DOT language), illustrate the GnRH receptor signaling pathway and the experimental workflow of a competitive binding assay.
Caption: GnRH Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for a Radioligand Competitive Binding Assay.
References
Methodological & Application
Application Notes and Protocols: Antide Acetate for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide Acetate, a synthetic decapeptide, is a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. While extensively utilized in reproductive medicine to suppress the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary gland, emerging research has highlighted its direct effects on various cell types in vitro, particularly in the context of oncology.[1] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments to investigate its effects on cell proliferation, apoptosis, and underlying signaling pathways.
GnRH receptors are expressed in a variety of non-pituitary tissues and cancer cell lines, including those of the ovary, endometrium, breast, and prostate.[2][3] In these cells, this compound and other GnRH antagonists can paradoxically exhibit agonistic activities, initiating signaling cascades that lead to anti-proliferative and pro-apoptotic outcomes.[2][4] This makes this compound a valuable tool for investigating the role of the GnRH signaling axis in cancer biology and for preclinical evaluation of its therapeutic potential.
Mechanism of Action in Non-Pituitary Cells
In contrast to its well-defined antagonistic action in the pituitary, the effects of this compound in peripheral and cancer cells are mediated through a distinct signaling pathway. Upon binding to the GnRH receptor on these cells, this compound primarily activates G-protein αi.[2][4] This initiates a cascade that involves the activation of a phosphotyrosine phosphatase (PTP), which in turn counteracts the mitogenic signals from growth factor receptors.[4] Furthermore, studies on related GnRH antagonists have demonstrated the activation of stress-induced Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK, which leads to the induction of apoptosis through the intrinsic pathway.[5][6]
References
- 1. cellsciences.com [cellsciences.com]
- 2. Antide Antigen Protein | this compound Hormone | ProSpec [prospecbio.com]
- 3. Growth inhibition of tumor cells in vitro by using monoclonal antibodies against gonadotropin-releasing hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
Application Notes and Protocols for Antide Acetate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide Acetate is a potent synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. By competitively binding to GnRH receptors in the anterior pituitary gland, this compound inhibits the secretion of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen. This mechanism of action makes this compound a valuable tool in research areas requiring the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, including studies related to reproductive disorders, hormone-dependent cancers, and contraception. This document provides detailed protocols for the administration of this compound in rodent models, focusing on subcutaneous, intravenous, and intraperitoneal routes.
Mechanism of Action: GnRH Antagonism
This compound functions as a competitive antagonist at the GnRH receptor. In the normal physiological state, GnRH, which is released from the hypothalamus, binds to its receptors on pituitary gonadotroph cells, stimulating the synthesis and release of LH and FSH. This compound, by occupying these receptors without activating them, blocks the action of endogenous GnRH. This leads to a rapid and dose-dependent decrease in circulating LH and FSH levels, thereby suppressing gonadal function.
Application Notes and Protocols for Creating an Endometriosis Animal Model with Antide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterine cavity, commonly leading to pelvic pain and infertility. The development of effective non-hormonal and fertility-preserving treatments is a significant area of research. Animal models are indispensable tools for investigating the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutic agents.
Antide Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, offers a promising avenue for endometriosis treatment. By competitively blocking GnRH receptors in the pituitary gland, this compound rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in ovarian estrogen production. This hypoestrogenic state inhibits the growth and survival of endometriotic lesions.
These application notes provide a detailed protocol for establishing a surgically induced endometriosis model in rodents and for evaluating the therapeutic efficacy of this compound.
Data Presentation
Table 1: Effect of GnRH Antagonist Treatment on Endometriotic Lesion Size in a Rat Model
| Treatment Group | N | Initial Lesion Area (mm²) (Mean ± SEM) | Final Lesion Area (mm²) (Mean ± SEM) | % Reduction in Lesion Growth |
| Vehicle Control | 10 | 2.2 ± 0.1 | 3.8 ± 0.8 | 0% |
| Leuprolide (GnRH Agonist) | 10 | 2.2 ± 0.1 | 2.8 ± 0.5* | 60%[1] |
*p < 0.05 compared to Vehicle Control. Data is representative from a study using Leuprolide, a GnRH agonist which has a similar effect of reducing estrogen after an initial flare.[1]
Table 2: Effect of an Oral GnRH Antagonist (Linzagolix) on Endometriotic Cyst Volume in a Rat Model
| Treatment Group | Dose (mg/kg) | N | Cyst Volume (mm³) (Mean ± SD) | % Inhibition vs. Control |
| Vehicle Control | - | 8 | 152.6 ± 71.3 | 0% |
| Linzagolix | 50 | 8 | 59.8 ± 39.5 | 60.8% |
| Linzagolix | 100 | 8 | 45.7 ± 29.1 | 70.1% |
*p < 0.01 compared to Vehicle Control. Data is representative from a study using the oral GnRH antagonist Linzagolix.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound in treating endometriosis is through the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a rodent model of endometriosis is outlined below.
Caption: Experimental workflow for the endometriosis animal model.
Experimental Protocols
Surgical Induction of Endometriosis in a Rat Model
This protocol is adapted from established methods for inducing endometriosis in rodents.[1][2]
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 nylon)
-
Sterile saline
-
Analgesics (e.g., Buprenorphine)
-
Heating pad
-
70% Ethanol and Betadine for sterilization
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Monitor the estrous cycle daily by vaginal lavage. Perform surgery during the diestrus stage for optimal lesion establishment.[1]
-
Anesthesia and Surgical Site Preparation: Anesthetize the rat using isoflurane. Maintain body temperature with a heating pad. Shave the abdominal area and sterilize the surgical site with alternating scrubs of Betadine and 70% ethanol.
-
Laparotomy: Make a midline incision through the skin and abdominal wall to expose the peritoneal cavity.
-
Uterine Tissue Excision: Gently locate the left uterine horn. Ligate the horn at the ovarian and cervical ends and excise a segment. Place the excised uterine segment in sterile saline.
-
Endometrial Implant Preparation: Open the uterine segment longitudinally and cut it into small pieces (e.g., 2x2 mm).
-
Autotransplantation: Suture the uterine fragments to the mesenteric arteries or the inner abdominal wall. Ensure the endometrial layer faces the surface to which it is sutured.
-
Closure: Close the abdominal wall and skin in separate layers using appropriate suture material.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for signs of pain or distress during the recovery period. Allow the animal to recover for 1-2 weeks to allow for the establishment of endometriotic lesions.
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or as recommended by the manufacturer)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Reconstitution: Prepare this compound solution according to the manufacturer's instructions. A common recommendation is to reconstitute the lyophilized powder in sterile water.
-
Dosage: The optimal dosage of this compound for rodent models of endometriosis needs to be determined empirically. Based on studies with other GnRH antagonists, a starting point could be in the range of 1-10 mg/kg, administered subcutaneously.
-
Administration: Following the post-operative recovery period, begin treatment. Administer the prepared this compound solution or vehicle control via subcutaneous injection. The frequency of administration will depend on the pharmacokinetic profile of this compound but could range from daily to weekly injections.
-
Treatment Duration: A typical treatment duration to observe significant effects on lesion size is 4-8 weeks.
Assessment of Endometriotic Lesions
Procedure:
-
Euthanasia and Lesion Identification: At the end of the treatment period, euthanize the animals according to approved protocols. Perform a laparotomy to expose the abdominal cavity.
-
Lesion Counting and Measurement: Carefully identify and count all visible endometriotic lesions. Measure the length and width of each lesion using a caliper to calculate the surface area (Area = Length x Width). For cystic lesions, the volume can also be calculated (Volume = 0.52 x Length x Width x Height).
-
Tissue Collection: Excise the lesions for further analysis. A portion of each lesion should be fixed in 10% neutral buffered formalin for histology, and the remainder can be snap-frozen in liquid nitrogen for molecular analysis.
Histological Analysis of Lesions
Materials:
-
10% Neutral Buffered Formalin
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Processing: Fix the excised lesions in 10% neutral buffered formalin for 24 hours. Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) to visualize the tissue morphology.
-
Microscopic Examination: Examine the stained sections under a microscope to confirm the presence of endometrial glands and stroma, which are characteristic features of endometriotic lesions.[3][4][5] The degree of glandular development and stromal integrity can be scored to assess the effect of the treatment.
Conclusion
The surgically induced rodent model of endometriosis is a valuable tool for studying the pathogenesis of the disease and for evaluating the efficacy of novel therapeutics like this compound. The protocols outlined above provide a comprehensive framework for conducting such studies. While specific data for this compound is currently limited, the information provided for other GnRH antagonists serves as a strong foundation for designing and interpreting experiments with this compound. Careful adherence to these protocols will enable researchers to generate robust and reproducible data to advance the development of new treatments for endometriosis.
References
- 1. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expert Endometriosis Model Development Services Available - Ace Therapeutics [ace-therapeutics.com]
- 4. Estetrol Inhibits Endometriosis Development in an In Vivo Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of Linzagolix in the Management of Endometriosis, Including Design, Development and Potential Place in Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LHRH Antagonists in Prostate Cancer Xenograft Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. A significant portion of prostate cancers are initially dependent on androgens for growth, making androgen deprivation therapy (ADT) a cornerstone of treatment for advanced and metastatic disease. Luteinizing hormone-releasing hormone (LHRH) antagonists represent a class of drugs used in ADT. They work by directly blocking LHRH receptors in the pituitary gland, leading to a rapid and profound decrease in testosterone levels without the initial testosterone surge seen with LHRH agonists.[1][2][3]
Mechanism of Action: LHRH Antagonists
LHRH, produced in the hypothalamus, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, signals the testes to produce testosterone. LHRH antagonists are synthetic peptides that competitively bind to and block the LHRH receptors on pituitary gonadotroph cells.[1] This blockage prevents the release of LH and FSH, thereby rapidly suppressing testosterone production to castrate levels.[1][3] This immediate and profound reduction in androgens inhibits the growth of androgen-sensitive prostate cancer cells.
Application in Prostate Cancer Xenograft Models
Prostate cancer xenograft models are crucial for evaluating the in vivo efficacy of novel therapeutic agents. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized. Commonly used androgen-sensitive human prostate cancer cell lines for these studies include LNCaP. For androgen-independent models, PC-3 and DU145 cells are often employed.
Illustrative Data Presentation
The following tables present hypothetical yet representative data on the effect of an LHRH antagonist compared to a control group in a LNCaP xenograft model.
Table 1: Effect of LHRH Antagonist on Tumor Volume in LNCaP Xenografts
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) |
| Vehicle Control | 105 ± 15 | 210 ± 25 | 450 ± 40 | 850 ± 60 | 1500 ± 110 |
| LHRH Antagonist (e.g., this compound) | 102 ± 14 | 150 ± 20 | 200 ± 28 | 250 ± 35 | 300 ± 42 |
Table 2: Effect of LHRH Antagonist on Final Tumor Weight and Serum PSA Levels
| Treatment Group | Final Tumor Weight (mg) | Serum PSA at Day 28 (ng/mL) |
| Vehicle Control | 1450 ± 120 | 85 ± 12 |
| LHRH Antagonist (e.g., this compound) | 280 ± 55 | 5 ± 1.5 |
Experimental Protocols
Below are detailed protocols for conducting a prostate cancer xenograft study to evaluate the efficacy of an LHRH antagonist.
Cell Culture and Animal Model
-
Cell Line: LNCaP human prostate adenocarcinoma cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Male athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks old.
Xenograft Implantation
-
Cell Preparation: LNCaP cells are harvested during the exponential growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: A volume of 0.1 mL of the cell suspension (containing 1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
Treatment Protocol
-
Tumor Growth: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline).
-
Administration: The LHRH antagonist is administered via subcutaneous injection at a predetermined dose and schedule (e.g., daily or as a depot formulation). The control group receives vehicle injections following the same schedule.
Monitoring and Endpoints
-
Tumor Measurement: Tumor dimensions are measured twice weekly with calipers.
-
Body Weight: Animal body weights are recorded twice weekly as a measure of general health and toxicity.
-
Blood Collection: Blood samples can be collected periodically (e.g., via tail vein) and at the study endpoint for serum PSA analysis.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
Conclusion
The use of LHRH antagonists like this compound in prostate cancer xenograft models is a critical step in the preclinical evaluation of their therapeutic potential. The protocols and illustrative data presented here provide a framework for designing and conducting such studies. While specific data for this compound is limited, the general principles of androgen deprivation therapy and the methodologies for its evaluation in xenograft models are well-established. These studies are essential for understanding the in vivo efficacy, mechanism of action, and potential biomarkers of response to novel hormonal therapies for prostate cancer.
References
- 1. Acetate utilization promotes hormone therapy resistance in prostate cancer through neuroendocrine differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloid-derived suppressor cells attenuate the antitumor efficacy of radiopharmaceutical therapy using 90Y-NM600 in combination with androgen deprivation therapy in murine prostate tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-androgens and androgen-depleting therapies in prostate cancer: new agents for an established target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Analysis of Antide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide Acetate is a potent synthetic decapeptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1] By competitively binding to the GnRH receptor in the anterior pituitary gland, this compound effectively inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This inhibitory action makes it a valuable tool in reproductive medicine and research to control ovulation and for the management of hormone-dependent conditions. Understanding the dose-dependent efficacy of this compound is crucial for its therapeutic and experimental applications. This document provides detailed protocols for conducting a dose-response curve analysis of this compound to determine its inhibitory potency (e.g., IC50 or ED50) on gonadotropin secretion.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by blocking the GnRH receptor, thereby inhibiting the downstream signaling cascade that leads to gonadotropin synthesis and release. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon GnRH binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key signaling events that trigger the synthesis and secretion of LH and FSH from pituitary gonadotropes. This compound, by preventing the initial binding of GnRH, abrogates this entire signaling cascade.
Quantitative Data Summary
The inhibitory potency of this compound on GnRH-stimulated gonadotropin secretion has been quantified in vitro. The following table summarizes the effective dose (ED50) values obtained from studies using dispersed anterior pituitary cells from adult female rats.
| Experimental Condition | Endpoint Measured | ED50 of this compound (M) |
| Simultaneous incubation with GnRH (1 x 10⁻⁸ M) for 4 hours | LH/FSH Secretion | 10⁻⁷ |
| 48-hour pre-incubation with this compound followed by GnRH (1 x 10⁻⁸ M) stimulation for 4 hours | LH/FSH Secretion | 10⁻¹⁰ |
Data sourced from Danforth DR, et al. Endocrinology. 1991.[1]
Experimental Protocols
In Vitro Dose-Response Analysis of this compound on LH and FSH Secretion
This protocol details the methodology to determine the dose-response curve and ED50 of this compound for the inhibition of GnRH-stimulated LH and FSH secretion from primary rat anterior pituitary cells.
Materials:
-
This compound (lyophilized powder)
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Gonadotropin-Releasing Hormone (GnRH)
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Adult female Sprague-Dawley rats
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Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
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Collagenase
-
DNase I
-
Percoll
-
96-well cell culture plates
-
LH and FSH ELISA or RIA kits
-
Sterile phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Primary Pituitary Cell Isolation and Culture:
-
Euthanize adult female rats and aseptically remove the anterior pituitary glands.
-
Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.
-
Purify gonadotrophs from the cell suspension using a Percoll density gradient.
-
Resuspend the purified cells in culture medium and determine cell viability and concentration.
-
Seed the cells in 96-well plates at a density of approximately 5 x 10⁵ cells/well and incubate for 48 hours to allow for attachment.
-
-
Preparation of Reagents:
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Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and serially dilute to obtain a range of concentrations (e.g., 10⁻¹² M to 10⁻⁶ M).
-
Prepare a stock solution of GnRH and dilute to a working concentration that elicits a submaximal response (e.g., 1 x 10⁻⁸ M).
-
-
Dose-Response Experiment:
-
After the 48-hour incubation, gently wash the cells twice with serum-free medium.
-
Add the serially diluted this compound solutions to the respective wells. For the control group, add medium without this compound.
-
Simultaneously, add the GnRH working solution to all wells except for the basal control wells (which receive only medium).
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Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the culture medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and collect the supernatant.
-
Measure the concentration of LH and FSH in the supernatant using commercially available ELISA or RIA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GnRH-stimulated LH and FSH secretion for each concentration of this compound relative to the GnRH-stimulated control (0% inhibition) and the basal control (100% inhibition).
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the ED50 value.
-
References
Application Notes and Protocols for Luteinizing Hormone (Luteinizing Hormone) and Follicle-Stimulating Hormone (FSH) Suppression in Primates Using Antide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antide Acetate is a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] It effectively suppresses the secretion of the pituitary gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[2][3] This suppression is achieved through competitive antagonism of GnRH receptors in the pituitary gland. The rapid, profound, and reversible inhibition of gonadotropin release makes this compound a valuable tool in reproductive biology research and as a potential component in contraceptive development.[4] These application notes provide detailed protocols for the use of this compound to achieve LH and FSH suppression in primate models, based on published research findings.
Mechanism of Action: GnRH Antagonism
This compound functions by directly competing with endogenous GnRH for binding sites on the pituitary gonadotroph cells. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulation, this compound induces an immediate and dose-dependent suppression of gonadotropin secretion without an initial stimulatory phase. This direct competitive antagonism effectively uncouples the pituitary from hypothalamic GnRH stimulation, leading to a rapid decline in circulating LH and FSH levels.
Experimental Protocols
Protocol 1: Acute and Prolonged Suppression of LH and FSH in Ovariectomized Cynomolgus Monkeys
This protocol is adapted from studies demonstrating the rapid and sustained suppression of gonadotropins following a single high dose of this compound.[2]
Objective: To achieve rapid and long-lasting suppression of LH and FSH.
Animal Model: Ovariectomized cynomolgus monkeys (Macaca fascicularis). Ovariectomy provides a stable baseline of elevated gonadotropins, ideal for assessing the suppressive effects of GnRH antagonists.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., sterile water for injection, saline, or as specified by the manufacturer)
-
Syringes and needles for subcutaneous administration
-
Blood collection supplies (e.g., tubes, needles, centrifuge)
-
Equipment for hormone analysis (e.g., radioimmunoassay or ELISA kits for primate LH and FSH)
Procedure:
-
Acclimatization and Baseline: Allow animals to acclimatize to housing conditions. Collect baseline blood samples for at least 3-5 days prior to treatment to establish pre-treatment LH and FSH levels.
-
Drug Preparation: Prepare this compound solution according to the desired dosage. A study in cynomolgus monkeys utilized doses of 3.0 mg/kg and 18.0 mg/kg.[2]
-
Administration: Administer a single subcutaneous (SC) injection of this compound.
-
Blood Sampling:
-
Acute Phase: Collect blood samples at frequent intervals post-injection to characterize the initial decline in LH and FSH. A suggested schedule is 0, 2, 4, 8, 12, and 24 hours post-administration.
-
Prolonged Phase: Following the initial 24-hour period, collect blood samples daily for the first week, then 2-3 times per week to monitor the duration of suppression and the return to baseline levels.
-
-
Hormone Analysis: Separate serum or plasma and store at -20°C or lower until hormone analysis is performed. Analyze samples for LH and FSH concentrations.
Protocol 2: Suppression of Gonadotropins in Intact Cycling Female Primates
This protocol is designed to investigate the effects of this compound on the menstrual cycle.
Objective: To induce luteolysis and suppress folliculogenesis in intact female primates.
Animal Model: Intact, regularly cycling female cynomolgus monkeys (Macaca fascicularis).
Materials: Same as Protocol 1.
Procedure:
-
Cycle Monitoring: Monitor menstrual cycles to determine the timing of administration. Administration during the mid-luteal phase is effective for inducing premature luteolysis.[2]
-
Baseline Data: Collect daily blood samples throughout a control (pre-treatment) menstrual cycle to establish normal patterns of LH, FSH, estradiol, and progesterone.
-
Administration: Administer a single subcutaneous injection of this compound at a dose of 3.0 mg/kg or 18.0 mg/kg during the mid-luteal phase.[2]
-
Post-Treatment Monitoring:
-
Collect daily blood samples to measure LH, FSH, estradiol, and progesterone.
-
Monitor for the onset of menses.
-
Continue daily observation and periodic blood sampling to determine the time to resumption of normal menstrual cycles.
-
-
Hormone Analysis: Analyze serum or plasma for gonadotropins and steroid hormones.
Data Presentation
Table 1: Effects of a Single Dose of this compound on Gonadotropin and Steroid Hormone Levels in Intact Female Cynomolgus Monkeys
| Parameter | Treatment Group | Pre-Treatment Levels (Mean ± SEM) | Post-Treatment Levels (Day 2) (Mean ± SEM) |
| Bioassayable LH | 3.0 mg/kg Antide | Not specified | Rapid Suppression[2] |
| 18.0 mg/kg Antide | Not specified | Rapid Suppression[2] | |
| Serum Progesterone | 3.0 mg/kg Antide | 7.9 ± 3.6 ng/ml | 0.6 ± 0.2 ng/ml[2] |
| 18.0 mg/kg Antide | 5.8 ± 1.0 ng/ml | 0.5 ± 0.1 ng/ml[2] |
Table 2: Duration of Gonadotropin Suppression and Resumption of Menses Following a Single Dose of this compound in Intact Female Cynomolgus Monkeys
| Treatment Group | Time to Onset of Menses Post-Treatment | Time to Resumption of Next Menses (Mean ± SEM) |
| 3.0 mg/kg Antide | Within 3 days[2] | 54 ± 9 days[2] |
| 18.0 mg/kg Antide | Within 3 days[2] | 75 ± 13 days[2] |
Table 3: Effect of this compound on LH and Prolactin in Agonadal Primates
| Parameter | Treatment Dose | Effect | Timeframe |
| LH Levels | 1.0 mg/kg Antide (SC) | 50% decrease[4] | Within 2 hours[4] |
| Prolactin Levels | 1.0 mg/kg Antide (SC) | 30-40% decrease[4] | Within 2 hours[4] |
Safety and Considerations
-
Histamine Release: In studies with cynomolgus monkeys, this compound did not show evidence of allergic cutaneous or peripheral reactions, even at high doses, suggesting a low potential for histamine-release effects.[2]
-
Reversibility: The suppressive effects of this compound on the reproductive axis are reversible, with normal folliculogenesis, ovulation, and luteal function resuming after drug clearance.[2] The duration of suppression is dose-dependent.[2]
-
Species-Specific Effects: While these protocols are based on primate studies, researchers should be aware that the pharmacokinetics and pharmacodynamics of GnRH antagonists can vary between species.
Conclusion
This compound is a powerful tool for the rapid and sustained suppression of LH and FSH in primate models. The protocols outlined above provide a framework for investigating the role of gonadotropins in reproductive physiology and for the preclinical evaluation of GnRH antagonists for contraceptive and therapeutic applications. Careful adherence to dosing, administration, and monitoring schedules is crucial for obtaining reliable and reproducible data.
References
- 1. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antide-induced suppression of pituitary gonadotropin and ovarian steroid secretion in cynomolgus monkeys: premature luteolysis and prolonged inhibition of folliculogenesis following single treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GnRH antagonist, [Ac-delta 3Pro1, pFDPhe2, DTrp3,6] GnRH, on pulsatile gonadotrop in secretion in the castrate male primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH antagonists suppress prolactin release in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Acetate in Polycystic Ovary Syndrome (PCOS) Research
A Note on Terminology: Initial searches for "Antide Acetate" in the context of Polycystic Ovary Syndrome (PCOS) did not yield significant research findings. "Antide" is a gonadotropin-releasing hormone (GnRH) antagonist, and while GnRH antagonists are used in PCOS management, particularly in IVF protocols, "this compound" itself is not a focus of the current research literature[1][2]. However, there is a substantial and growing body of research on the therapeutic potential of Acetate , a short-chain fatty acid (SCFA), in animal models of PCOS. This document will focus on the application of Acetate in this context, as it appears to be the intended subject of recent scientific inquiry.
These application notes and protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for PCOS.
Introduction and Rationale
Polycystic Ovary Syndrome (PCOS) is a complex endocrine and metabolic disorder characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology[3][4]. Emerging research suggests that metabolic and inflammatory dysregulation, as well as epigenetic factors, play a crucial role in the pathophysiology of PCOS[3][5]. Acetate, a primary SCFA produced by gut microbiota, has been identified as a potential therapeutic agent due to its immunometabolic and epigenetic modulatory properties[6]. In preclinical studies, acetate has been shown to ameliorate multiple PCOS-related phenotypes by targeting key pathological pathways.
Mechanism of Action
In letrozole-induced rat models of PCOS, acetate has been demonstrated to exert its beneficial effects through several mechanisms:
-
Reduction of Inflammation and Oxidative Stress: Acetate supplementation significantly attenuates inflammatory mediators such as NF-κB and TNF-α[1][6]. It also reduces oxidative stress by decreasing markers like malondialdehyde and increasing antioxidant defenses[1][6].
-
Epigenetic Modulation: Acetate acts as a histone deacetylase (HDAC) inhibitor. In PCOS models, it has been shown to reduce the expression and activity of HDAC2, which is often elevated[3][5]. This can lead to changes in gene expression that favor improved metabolic and reproductive function.
-
Improvement of Metabolic Parameters: Acetate administration has been shown to reverse insulin resistance, improve lipid profiles, and normalize metabolic hormones like leptin and adiponectin[5].
-
Restoration of Ovarian Function: By addressing the underlying metabolic and inflammatory disturbances, acetate helps in restoring normal ovarian morphology, reducing cystic follicles, and improving hormonal balance, including the LH/FSH ratio[3].
-
Neuroendocrine Regulation: Acetate has been found to attenuate hypothalamic pyroptosis and inflammation, suggesting a role in modulating the hypothalamic-pituitary-ovarian (HPO) axis.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on the use of acetate in letrozole-induced PCOS rat models.
Table 1: Animal Model and Dosing Regimen
| Parameter | Details | References |
| Animal Model | Letrozole-induced PCOS in female Wistar rats (8 weeks old) | [1][5][6] |
| PCOS Induction | Letrozole (1 mg/kg, p.o.) daily for 21 days | [5][6] |
| Acetate Formulation | Sodium Acetate (SACT) | [5][6] |
| Acetate Dosage | 200 mg/kg, p.o. | [5][6] |
| Treatment Duration | 21 days to 6 weeks | [5][6] |
Table 2: Summary of Key Biomarker Changes with Acetate Treatment
| Biomarker Category | Biomarker | Direction of Change in PCOS | Effect of Acetate Treatment | References |
| Hormonal | Testosterone | ↑ | ↓ | [3] |
| LH/FSH Ratio | ↑ | ↓ | [3] | |
| 17-β Estradiol | ↓ | ↑ | [5] | |
| Anti-Müllerian Hormone | ↑ | ↓ | [5] | |
| Metabolic | Insulin | ↑ | ↓ | [5] |
| Insulin Resistance (QUICKI) | ↓ | ↑ | [5] | |
| Leptin | ↑ | ↓ | [5] | |
| Adiponectin | ↓ | ↑ | [5] | |
| Triglycerides | ↑ | ↓ | [3] | |
| Total Cholesterol | ↑ | ↓ | [3] | |
| Inflammatory | NF-κB | ↑ | ↓ | [1][6] |
| TNF-α | ↑ | ↓ | [1][6] | |
| Epigenetic | HDAC2 | ↑ | ↓ | [5] |
| Oxidative Stress | Malondialdehyde | ↑ | ↓ | [1][6] |
| Glutathione (GSH) | ↓ | ↑ | [5] |
Experimental Protocols
Protocol for Induction of PCOS in a Rat Model
This protocol is based on methodologies described in the cited literature for inducing a PCOS-like phenotype in female Wistar rats using letrozole, a non-steroidal aromatase inhibitor.
Materials:
-
Female Wistar rats (8 weeks old)
-
Letrozole powder
-
Vehicle for letrozole (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Acclimatize female Wistar rats for at least one week under standard laboratory conditions.
-
Prepare a 1 mg/mL suspension of letrozole in the chosen vehicle.
-
Administer letrozole orally via gavage at a dose of 1 mg/kg body weight.
-
Continue daily administration for 21 consecutive days.
-
Monitor the rats' estrous cycles via vaginal smears to confirm the induction of an acyclic state, a hallmark of PCOS.
-
At the end of the 21-day period, confirm the PCOS phenotype through hormonal assays (e.g., elevated testosterone and LH/FSH ratio) and ovarian histology (presence of cystic follicles) in a subset of animals if necessary.
Protocol for Acetate Treatment and Sample Collection
This protocol outlines the administration of sodium acetate to the letrozole-induced PCOS rat model and subsequent sample collection for analysis.
Materials:
-
PCOS-induced rats
-
Sodium Acetate
-
Distilled water or saline for dissolving sodium acetate
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (with appropriate anticoagulant/preservative)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen or other appropriate tissue preservation reagents
Procedure:
-
Prepare a solution of sodium acetate in distilled water or saline.
-
Administer sodium acetate orally via gavage at a dose of 200 mg/kg body weight.
-
The duration of treatment can vary from 21 days to 6 weeks, depending on the study design[5][6].
-
At the end of the treatment period, fast the animals overnight.
-
Anesthetize the rats.
-
Collect blood via cardiac puncture into appropriate tubes for plasma or serum separation.
-
Perform euthanasia and dissect out the ovaries, adipose tissue, liver, and hypothalamus.
-
Weigh the tissues.
-
For histological analysis, fix a portion of the tissues (e.g., one ovary) in 10% neutral buffered formalin.
-
For biochemical and molecular analyses, snap-freeze the remaining tissue samples in liquid nitrogen and store at -80°C.
Biochemical Assays
A variety of biochemical assays can be performed on the collected plasma/serum and tissue homogenates to assess the effects of acetate treatment.
-
Hormonal Analysis: Use ELISA kits to measure the concentrations of testosterone, LH, FSH, 17-β estradiol, insulin, leptin, and adiponectin in plasma or serum.
-
Lipid Profile: Use colorimetric assay kits to measure total cholesterol, triglycerides, HDL, and LDL in plasma or serum.
-
Inflammatory Markers: Measure NF-κB and TNF-α levels in tissue homogenates using ELISA kits.
-
Oxidative Stress Markers: Assess lipid peroxidation by measuring malondialdehyde (MDA) levels. Measure antioxidant capacity by quantifying reduced glutathione (GSH) levels and the activity of antioxidant enzymes like glutathione peroxidase (GPx).
-
HDAC Activity: Measure histone deacetylase activity in nuclear extracts from tissues using commercially available HDAC activity assay kits.
Visualizations
Signaling Pathways
Caption: Proposed mechanism of Acetate in ameliorating PCOS pathophysiology.
Experimental Workflow
Caption: Experimental workflow for studying Acetate in a PCOS rat model.
References
- 1. GnRH antagonists for treatment of polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellsciences.com [cellsciences.com]
- 3. eskag.co.in [eskag.co.in]
- 4. Long Acting GnRH Antagonist in PCOS Women Undergoing IVF [ctv.veeva.com]
- 5. Acetate abates adipose-ovarian endocrinometabolic disturbance in experimentally induced polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetate: A therapeutic candidate against renal disorder in a rat model of polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Antide Acetate Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals, achieving optimal solubility of Antide acetate is crucial for the success of in vivo studies. This guide provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during formulation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for dissolving lyophilized this compound?
A1: For initial solubilization, it is recommended to reconstitute lyophilized this compound in sterile water at a concentration between 0.1 mg/mL and 0.5 mg/mL.[1] Alternatively, a solution of sterile water and acetonitrile can be used to achieve a concentration of at least 100 µg/mL.[2]
Q2: My this compound is not dissolving in sterile water at the desired concentration. What are my options?
A2: If you are facing solubility issues in sterile water, consider the following options:
-
Co-solvents: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] You can prepare a stock solution in one of these solvents and then dilute it with your aqueous vehicle. However, it is crucial to consider the potential toxicity of the organic solvent at the final concentration administered to the animals.
-
Excipients: Incorporating solubility-enhancing excipients can be an effective strategy. Options include:
-
Cyclodextrins: These molecules can encapsulate hydrophobic parts of the peptide, increasing its aqueous solubility.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can help to wet the peptide and prevent aggregation.
-
Polymers: Biocompatible polymers such as polyethylene glycol (PEG) can also be used to improve solubility.
-
Q3: I am observing precipitation after dissolving this compound and letting the solution stand. What could be the cause and how can I prevent it?
A3: Precipitation can be due to several factors, including aggregation of the peptide or a change in solution conditions (e.g., temperature, pH). To prevent this:
-
Control pH: Ensure the pH of your formulation is stable and in a range where this compound is most soluble.
-
Use of Excipients: Aggregation inhibitors can be included in the formulation. These can be surfactants or other stabilizing molecules.
-
Storage Conditions: Store your prepared solutions as recommended. For reconstituted Antide, storage at 4°C for 2-7 days is suggested for short-term use. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA) and store below -18°C.[1][2] Avoid repeated freeze-thaw cycles.[1][2]
Q4: Are there any established in vivo formulations for this compound in rats?
A4: Published studies have utilized subcutaneous (s.c.) injections for administering Antide to rats.[3] While specific, detailed formulations are not always fully described, a common approach for poorly soluble peptides involves creating a vehicle that includes a co-solvent and/or other excipients to ensure solubility and stability. It is crucial to perform small-scale formulation trials to find a vehicle that is well-tolerated by the animals and maintains the peptide in solution.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty dissolving lyophilized powder | - Low intrinsic solubility in the chosen solvent.- Aggregation of the peptide. | 1. Try a different solvent system (e.g., water with a small percentage of acetonitrile, DMSO, or ethanol).2. Gently warm the solution (be cautious as excessive heat can degrade the peptide).3. Use sonication to aid dissolution.4. Adjust the pH of the aqueous buffer. |
| Precipitation upon standing | - Peptide aggregation over time.- Change in temperature or pH. | 1. Add a stabilizing excipient such as a surfactant (e.g., Tween 80) or a polymer.2. Ensure the pH of the solution is maintained in the optimal range.3. Store the solution at the recommended temperature. |
| Precipitation after dilution of a stock solution | - The peptide is not soluble in the final aqueous vehicle at the target concentration. | 1. Decrease the final concentration of the peptide.2. Increase the proportion of the co-solvent in the final vehicle (ensure it is within toxicologically acceptable limits).3. Add a solubilizing excipient to the final vehicle before adding the peptide stock solution. |
| Phase separation of the formulation | - Immiscibility of the solvent components. | 1. Ensure all components of your vehicle are miscible.2. Consider using a surfactant to create a stable emulsion or microemulsion. |
Quantitative Data Summary
The following table summarizes the available solubility information for this compound. Please note that specific quantitative values in mg/mL for all solvents are not consistently available in the public domain and may require experimental determination.
| Solvent/Vehicle | Reported Solubility/Recommended Concentration | Source |
| Sterile Water | 0.1 - 0.5 mg/mL (for reconstitution) | [1] |
| Sterile Water + Acetonitrile | ≥ 100 µg/mL (for reconstitution) | [2] |
| DMSO | Soluble (specific concentration not provided) | [3] |
| Ethanol | Soluble (specific concentration not provided) | [3] |
Experimental Protocols
Protocol 1: Basic Aqueous Formulation
This protocol is a starting point for preparing a simple aqueous formulation of this compound.
-
Preparation of Vehicle: Prepare a sterile aqueous buffer at the desired pH. Common buffers for parenteral administration include phosphate-buffered saline (PBS) or citrate buffer. The pH should be optimized for this compound solubility.
-
Reconstitution: Allow the lyophilized this compound vial to come to room temperature.
-
Dissolution: Add the calculated volume of the prepared sterile buffer to the vial to achieve the target concentration (e.g., 0.5 mg/mL).
-
Mixing: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking which can cause aggregation.
-
Inspection: Visually inspect the solution for any particulate matter. The solution should be clear and colorless.
-
Administration: Use the freshly prepared solution for in vivo administration.
Protocol 2: Formulation with a Co-solvent
This protocol is suitable when higher concentrations of this compound are required that cannot be achieved in a purely aqueous vehicle.
-
Stock Solution Preparation: Dissolve the lyophilized this compound in a minimal amount of a suitable organic co-solvent such as DMSO or ethanol.
-
Vehicle Preparation: Prepare the final injection vehicle. This may consist of a mixture of the co-solvent, an aqueous buffer (e.g., PBS), and potentially other excipients like surfactants or viscosity modifiers. The final concentration of the co-solvent must be within the tolerated limits for the animal species and route of administration.
-
Final Formulation: Slowly add the this compound stock solution to the injection vehicle while gently mixing.
-
Inspection: Visually inspect the final formulation for clarity and absence of precipitation.
-
Administration: Administer the formulation shortly after preparation.
Visualizations
References
Technical Support Center: Enhancing the Stability of Antide Acetate in Aqueous Solutions
Welcome to the technical support center for Antide Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in aqueous solutions. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Lyophilized this compound should be brought to room temperature before reconstitution. To prepare a stock solution, it is recommended to reconstitute the peptide in sterile, distilled water or a mixture of sterile water and acetonitrile to a concentration of not less than 100 µg/mL.[1][2] For long-term storage of the reconstituted solution, the addition of a carrier protein such as 0.1% human serum albumin (HSA) or bovine serum albumin (BSA) is advised to prevent peptide loss due to adsorption to container surfaces.[1][3]
Q2: What are the optimal storage conditions for this compound in its lyophilized and reconstituted forms?
A2: Proper storage is critical to maintaining the integrity of this compound.
-
Lyophilized Powder: Store desiccated at or below -18°C for long-term stability.[1][3] Although stable for up to three weeks at room temperature, prolonged exposure to higher temperatures should be avoided.[1][3]
-
Reconstituted Solution: For short-term storage, the reconstituted solution should be kept at 4°C for 2-7 days.[1][3] For long-term storage, it is recommended to aliquot the solution and store it at or below -18°C.[1][3] It is crucial to prevent repeated freeze-thaw cycles as this can lead to aggregation and degradation.[1][3]
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: While specific degradation pathways for this compound are not extensively published, peptides, in general, are susceptible to several degradation mechanisms in aqueous environments. These include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid residues.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.
-
Deamidation: Loss of an amide group from asparagine or glutamine residues.
-
Aggregation: Formation of non-covalent dimers or larger aggregates, which can lead to precipitation and loss of biological activity.
The rate of these degradation reactions is influenced by factors such as pH, temperature, buffer composition, and the presence of excipients.
Q4: How does pH affect the stability of this compound in solution?
Q5: What types of excipients can be used to enhance the stability of this compound solutions?
A5: Several types of excipients can be incorporated into formulations to improve the stability of peptides:
-
Buffers: Acetate and citrate buffers are commonly used to maintain the pH of the solution in the optimal range.[4]
-
Cryoprotectants/Lyoprotectants: Sugars like sucrose and trehalose, and polyols such as mannitol, are often added to protect the peptide from freezing and drying stresses during lyophilization and to improve the stability of the lyophilized cake.
-
Bulking Agents: Mannitol can also serve as a bulking agent to ensure a uniform and elegant cake structure after lyophilization.[5]
-
Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) can be used in low concentrations to prevent aggregation and surface adsorption.
-
Antioxidants: If oxidation is a concern, antioxidants such as ascorbic acid or sodium metabisulfite may be included.[4]
The selection and concentration of excipients should be optimized for each specific formulation based on stability testing.
Troubleshooting Guides
Problem: I am observing precipitation or cloudiness in my reconstituted this compound solution.
-
Possible Cause 1: Aggregation. Peptides can aggregate, especially at higher concentrations, near their isoelectric point, or after multiple freeze-thaw cycles.
-
Solution: Avoid repeated freezing and thawing of the stock solution by preparing aliquots. Consider adding a non-ionic surfactant like Polysorbate 80 at a low concentration (e.g., 0.01-0.1%) to the buffer to minimize aggregation. Ensure the pH of your solution is not near the isoelectric point of this compound.
-
-
Possible Cause 2: Poor Solubility. The peptide may not be fully dissolved.
-
Solution: Ensure the reconstitution solvent is appropriate and that the peptide is fully dissolved before further dilution. Gentle vortexing or sonication can aid dissolution. Reconstituting in a solution containing a small amount of organic solvent like acetonitrile, as suggested by some suppliers, may improve solubility.[1]
-
-
Possible Cause 3: Interaction with Container. The peptide may be adsorbing to the surface of the storage vial, leading to apparent precipitation.
Problem: I am seeing a loss of biological activity in my this compound solution over time.
-
Possible Cause 1: Chemical Degradation. The peptide may be undergoing hydrolysis, oxidation, or deamidation.
-
Solution: Optimize the pH of your solution using a suitable buffer (e.g., acetate buffer). Store the solution at the recommended temperature (4°C for short-term, -20°C or -80°C for long-term). Protect the solution from light. If oxidation is suspected, consider preparing solutions in deoxygenated buffers or adding an antioxidant.
-
-
Possible Cause 2: Aggregation. Aggregated peptides are often biologically inactive.
-
Solution: Follow the recommendations above to prevent aggregation. Analyze your sample for aggregates using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Data Presentation
Currently, specific quantitative stability data for this compound under various pH and temperature conditions is not publicly available. Researchers are encouraged to perform their own stability studies to determine the optimal conditions for their specific application. A general approach to presenting such data is provided in the table below.
Table 1: Example Stability Data Table for this compound in Aqueous Solution
| pH | Temperature (°C) | Time (days) | % Remaining this compound | Appearance of Solution |
| 4.0 | 4 | 0 | 100 | Clear, colorless |
| 4.0 | 4 | 7 | ||
| 4.0 | 4 | 14 | ||
| 4.0 | 25 | 0 | 100 | Clear, colorless |
| 4.0 | 25 | 7 | ||
| 4.0 | 25 | 14 | ||
| 7.0 | 4 | 0 | 100 | Clear, colorless |
| 7.0 | 4 | 7 | ||
| 7.0 | 4 | 14 | ||
| 7.0 | 25 | 0 | 100 | Clear, colorless |
| 7.0 | 25 | 7 | ||
| 7.0 | 25 | 14 |
Note: This table is a template. The actual data needs to be generated through experimental studies.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent peptide from any degradation products. An example gradient is as follows:
-
0-5 min: 10% B
-
5-25 min: 10-70% B
-
25-30 min: 70% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Detection: Use a UV detector at a wavelength where the peptide and its potential degradation products absorb (e.g., 220 nm or 280 nm).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Workflow for assessing this compound stability and degradation pathways.
Caption: Troubleshooting logic for this compound solution instability.
References
- 1. angioproteomie.com [angioproteomie.com]
- 2. cellsciences.com [cellsciences.com]
- 3. Antide Antigen Protein | this compound Hormone | ProSpec [prospecbio.com]
- 4. Excipients for stabilizing preservation | PDF [slideshare.net]
- 5. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Optimizing Antide Acetate Delivery for Sustained Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the sustained release of Antide Acetate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing a sustained-release formulation for this compound?
A1: this compound, a peptide antagonist of LHRH, presents several challenges for sustained release formulation.[1] Its stability can be compromised by exposure to organic solvents and shear stress during manufacturing.[1] Achieving a high encapsulation efficiency while controlling the initial burst release and maintaining a consistent, long-term release profile are primary obstacles.[2] Furthermore, peptide aggregation and degradation within the polymer matrix during storage and release can impact therapeutic efficacy.[1]
Q2: Which polymer is most suitable for the sustained release of this compound?
A2: Poly(lactic-co-glycolic acid) (PLGA) is a widely used and well-characterized biodegradable polymer for parenteral sustained-release systems of peptides.[2][3] The ratio of lactic to glycolic acid, the polymer's molecular weight, and the end-cap chemistry (ester or acid-terminated) can be modulated to achieve the desired release profile for this compound.[3][4]
Q3: What is the recommended method for encapsulating this compound into PLGA microspheres?
A3: The double emulsion-solvent evaporation (w/o/w) technique is a common and effective method for encapsulating water-soluble peptides like this compound into PLGA microspheres.[2][3] This method involves dissolving the peptide in an aqueous solution, emulsifying it in a polymer-organic solvent solution to form a primary water-in-oil emulsion, and then emulsifying this primary emulsion in a larger aqueous phase containing a surfactant to form a water-in-oil-in-water double emulsion. The organic solvent is then removed by evaporation, leading to the formation of solid microspheres.[2]
Q4: How can I analyze the in vitro release of this compound from microspheres?
A4: Several methods can be used for in vitro release testing, including the sample-and-separate method, continuous flow-through cell methods, and dialysis methods.[5][6][7] The sample-and-separate method is widely used and involves incubating the microspheres in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37°C and periodically collecting samples of the medium for analysis.[5][6] The concentration of released this compound is typically quantified using a validated analytical technique such as reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
Q5: What are the critical quality attributes of this compound-loaded microspheres?
A5: The critical quality attributes for this compound microspheres include:
-
Particle Size and Distribution: Affects injectability and release kinetics.
-
Surface Morphology: A smooth, spherical shape is desirable for good flowability and predictable release.
-
Drug Loading and Encapsulation Efficiency: Determines the amount of drug in the final product and the efficiency of the manufacturing process.
-
In Vitro Release Profile: Characterizes the initial burst release, lag phase, and sustained-release phase.
-
Peptide Integrity: Ensures that the encapsulated this compound remains stable and has not degraded during the encapsulation process.
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (<70%)
| Potential Cause | Troubleshooting Step |
| High water solubility of this compound leading to partitioning into the external aqueous phase. | Increase the viscosity of the primary aqueous phase by adding excipients like sucrose. Optimize the pH of the external aqueous phase to reduce the solubility of this compound. |
| Insufficient polymer concentration. | Increase the concentration of PLGA in the organic phase to create a more viscous barrier. |
| High homogenization speed during the second emulsification step. | Reduce the homogenization speed or time to prevent premature drug leakage. |
| Inadequate solvent removal rate. | Optimize the solvent evaporation process (e.g., temperature, stirring speed) to ensure rapid hardening of the microspheres. |
Problem 2: High Initial Burst Release (>20% in the first 24 hours)
| Potential Cause | Troubleshooting Step |
| Surface-associated this compound. | Wash the prepared microspheres with a suitable buffer to remove surface-adsorbed drug. |
| Porous microsphere structure. | Increase the polymer concentration in the organic phase. Decrease the volume of the internal aqueous phase. |
| Low molecular weight of PLGA. | Use a higher molecular weight PLGA, which will have a slower degradation rate. |
| Rapid initial polymer degradation. | Select a PLGA with a higher lactide-to-glycolide ratio (e.g., 75:25) for a slower degradation profile. |
Problem 3: Incomplete or Slow Drug Release
| Potential Cause | Troubleshooting Step |
| High molecular weight or hydrophobicity of the PLGA. | Use a lower molecular weight PLGA or one with a higher glycolide content (e.g., 50:50) to accelerate polymer degradation. |
| Formation of a dense, non-porous polymer matrix. | Decrease the polymer concentration in the organic phase. Incorporate a pore-forming agent (e.g., polyethylene glycol) into the formulation. |
| Peptide aggregation within the microspheres. | Co-encapsulate stabilizing excipients like sucrose or mannitol. |
| Inappropriate in vitro release method. | Ensure sink conditions are maintained in the release medium. Increase the agitation speed to enhance diffusion. |
Problem 4: Microsphere Aggregation
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant concentration in the external aqueous phase. | Increase the concentration of the surfactant (e.g., polyvinyl alcohol - PVA). |
| Inadequate stirring during solvent evaporation. | Optimize the stirring speed to keep the microspheres suspended. |
| Tacky microspheres due to residual solvent. | Ensure complete removal of the organic solvent by extending the evaporation time or using a higher temperature. |
Data Presentation
Table 1: Effect of Formulation Parameters on this compound Microsphere Characteristics (Hypothetical Data Based on Similar Peptides)
| Formulation ID | PLGA Concentration (% w/v) | Homogenization Speed (rpm) | Drug Loading (%) | Encapsulation Efficiency (%) | Initial Burst Release (%) |
| F1 | 5 | 10,000 | 1.8 | 60 | 35 |
| F2 | 10 | 10,000 | 1.9 | 75 | 22 |
| F3 | 15 | 10,000 | 2.0 | 85 | 15 |
| F4 | 10 | 5,000 | 1.9 | 78 | 18 |
| F5 | 10 | 15,000 | 1.7 | 65 | 28 |
Table 2: Influence of PLGA Type on the In Vitro Release of this compound (Hypothetical Data)
| PLGA Type (L:G Ratio, MW) | Time to 50% Release (Days) | Time to 80% Release (Days) |
| 50:50, 30 kDa | 10 | 21 |
| 75:25, 30 kDa | 18 | 35 |
| 50:50, 50 kDa | 15 | 28 |
| 75:25, 50 kDa | 25 | 45 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Double Emulsion-Solvent Evaporation
-
Preparation of the Internal Aqueous Phase (W1): Dissolve 20 mg of this compound in 0.5 mL of deionized water.
-
Preparation of the Organic Phase (O): Dissolve 200 mg of PLGA (e.g., 50:50 lactide:glycolide ratio, 30 kDa) in 2 mL of dichloromethane (DCM).
-
Formation of the Primary Emulsion (W1/O): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer at 10,000 rpm for 1 minute on an ice bath.
-
Formation of the Double Emulsion (W1/O/W2): Add the primary emulsion to 10 mL of a 1% w/v polyvinyl alcohol (PVA) solution (the external aqueous phase, W2) and homogenize at 5,000 rpm for 2 minutes.
-
Solvent Evaporation: Transfer the double emulsion to a beaker containing 100 mL of a 0.1% w/v PVA solution and stir at 300 rpm at room temperature for 4 hours to allow the DCM to evaporate and the microspheres to harden.
-
Microsphere Collection and Washing: Collect the microspheres by centrifugation at 5,000 rpm for 10 minutes. Wash the collected microspheres three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the washed microspheres at -80°C and then lyophilize for 48 hours to obtain a dry powder. Store the lyophilized microspheres at -20°C.
Protocol 2: In Vitro Release Study of this compound from Microspheres
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Preparation: Accurately weigh 20 mg of this compound-loaded microspheres and place them in a 15 mL centrifuge tube.
-
Initiation of Release Study: Add 10 mL of the PBS release medium to the centrifuge tube. Place the tube in a shaking incubator at 37°C with an agitation of 100 rpm.
-
Sampling: At predetermined time points (e.g., 1, 6, 24 hours, and then daily for the first week, followed by every other day), centrifuge the tube at 3,000 rpm for 5 minutes.
-
Sample Analysis: Withdraw 1 mL of the supernatant (release medium) and replace it with 1 mL of fresh pre-warmed PBS to maintain sink conditions. Analyze the concentration of this compound in the collected supernatant using a validated RP-HPLC method.
-
Data Analysis: Calculate the cumulative percentage of this compound released at each time point relative to the initial drug loading.
Protocol 3: RP-HPLC Method for Quantification of this compound
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 20-80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
Standard Curve: Prepare standards of this compound in the release medium at concentrations ranging from 1 to 100 µg/mL.
Mandatory Visualization
Caption: Workflow for the preparation and analysis of this compound-loaded microspheres.
Caption: Troubleshooting logic for common issues in this compound microencapsulation.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. US20170281547A1 - Preparation of peptide loaded plga microspheres with controlled release characteristics - Google Patents [patents.google.com]
- 5. kinampark.com [kinampark.com]
- 6. kinampark.com [kinampark.com]
- 7. Accelerated in vitro release testing methods for extended release parenteral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Antide Acetate experiments
Welcome to the technical support center for Antide Acetate experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1] Its primary mechanism of action is to competitively and reversibly bind to GnRH receptors in the anterior pituitary gland. This binding blocks the action of endogenous GnRH, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
Q2: What are the common causes of inconsistent results in this compound experiments?
A2: Inconsistent results can arise from several factors, including:
-
Improper storage and handling: this compound is a lyophilized peptide and requires specific storage conditions to maintain its stability and activity. Exposure to moisture, improper temperatures, or repeated freeze-thaw cycles can lead to degradation.
-
Inaccurate peptide quantification: Precise concentration determination of the reconstituted this compound solution is critical for reproducible results.
-
Variability in experimental conditions: Differences in buffer composition, pH, incubation times, and temperature can all contribute to inconsistent outcomes.
-
Cell line or animal model variability: The expression levels of GnRH receptors can vary between cell lines and animal models, as well as with passage number or age, affecting the response to this compound.
-
Presence of endogenous ligands: In in vivo studies or experiments with primary cells, endogenous GnRH can compete with this compound for receptor binding, leading to variability.
Q3: How should this compound be stored and reconstituted?
A3: Lyophilized this compound should be stored at -20°C. For reconstitution, it is recommended to use sterile distilled water. To minimize degradation, it is advisable to prepare fresh solutions for each experiment or to aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Q4: What are the key considerations for designing an in vivo study with this compound?
A4: Key considerations include:
-
Dose-response relationship: It is essential to perform a dose-response study to determine the optimal concentration of this compound for the desired biological effect in your specific model.
-
Route of administration: The route of administration (e.g., subcutaneous, intravenous) can significantly impact the pharmacokinetics and bioavailability of the peptide.
-
Vehicle selection: The vehicle used to dissolve this compound should be non-toxic and compatible with the chosen route of administration.
-
Animal model: The choice of animal model should be appropriate for the research question, considering species-specific differences in GnRH receptor pharmacology.
-
Timing and frequency of administration: The timing and frequency of dosing should be based on the half-life of this compound and the desired duration of GnRH receptor blockade.
Troubleshooting Guides
Inconsistent Results in In Vitro Binding Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no binding | 1. Degraded this compound. 2. Incorrect buffer composition or pH. 3. Low GnRH receptor expression in cells. 4. Insufficient incubation time. | 1. Use a fresh vial of this compound, ensuring proper storage and handling. 2. Verify the buffer composition and adjust the pH to the optimal range for GnRH receptor binding (typically pH 7.4). 3. Confirm GnRH receptor expression in your cell line using a validated method (e.g., qPCR, Western blot, or flow cytometry). 4. Optimize incubation time to ensure equilibrium is reached. |
| High non-specific binding | 1. Inadequate blocking of non-specific sites. 2. High concentration of labeled ligand. 3. Hydrophobic interactions of the peptide with assay components. | 1. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Reduce the concentration of the labeled ligand. 3. Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer. |
| Poor reproducibility between experiments | 1. Inconsistent cell passage number or confluency. 2. Variability in incubation conditions (time, temperature). 3. Inaccurate pipetting. | 1. Use cells within a defined passage number range and at a consistent confluency. 2. Strictly control incubation time and temperature for all experiments. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Inconsistent Results in In Vivo Studies
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of expected biological effect | 1. Insufficient dose of this compound. 2. Rapid degradation or clearance of the peptide. 3. Inappropriate route of administration. 4. Low bioavailability. | 1. Perform a dose-escalation study to determine the effective dose. 2. Consider using a delivery system (e.g., osmotic pumps) for continuous administration or modify the peptide to increase stability. 3. Evaluate different routes of administration to optimize exposure. 4. Assess the pharmacokinetic profile of this compound in your animal model. |
| High variability in animal response | 1. Individual differences in metabolism and clearance. 2. Stress-induced hormonal changes in animals. 3. Inconsistent dosing or handling of animals. | 1. Increase the number of animals per group to improve statistical power. 2. Acclimatize animals to the experimental procedures to minimize stress. 3. Ensure consistent and accurate dosing for all animals. |
| Adverse effects or toxicity | 1. High dose of this compound. 2. Vehicle-related toxicity. | 1. Reduce the dose of this compound. 2. Test the vehicle alone for any adverse effects. |
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| Molecular Weight | 1591.32 Da | N/A | [] |
| Purity (RP-HPLC) | >94.0% | N/A | [] |
| Inhibition of LH/FSH secretion (in vitro) | Effective at 0.001 to 1,000 nM | Isolated rat pituitary cells | [1] |
| EC50 for histamine release | >300 µg/ml | Isolated rat mast cells | [1] |
| In vivo effect on LH/FSH (250 µg/kg, i.v.) | Reduction in serum levels | Orchidectomized cynomolgus monkeys | [1] |
| Inhibition of ovulation (in vivo) | Effective at 2 µ g/animal | Rats | [1] |
Experimental Protocols
Competitive GnRH Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
This compound
-
Radiolabeled GnRH analog (e.g., [125I]-Tryptorelina)
-
Cell membranes prepared from a cell line expressing the GnRH receptor (e.g., HEK293-GnRHR)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water.
-
Prepare serial dilutions of this compound in binding buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Dilute the radiolabeled GnRH analog in binding buffer to a final concentration approximately equal to its Kd.
-
Resuspend the cell membranes in binding buffer to a final protein concentration of 10-50 µg per well.
-
-
Assay Setup:
-
In a 96-well filter plate, add 50 µL of binding buffer to the total binding wells and 50 µL of a high concentration of unlabeled GnRH (e.g., 1 µM) to the non-specific binding wells.
-
Add 50 µL of the various concentrations of this compound or vehicle to the experimental wells.
-
Add 50 µL of the diluted radiolabeled GnRH analog to all wells.
-
Add 100 µL of the cell membrane suspension to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
-
Washing:
-
Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Dose-Response Study in Rats
Objective: To evaluate the dose-dependent effect of this compound on LH secretion in rats.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
ELISA kit for rat LH
Methodology:
-
Animal Acclimation:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
-
Preparation of Dosing Solutions:
-
Dissolve this compound in sterile saline to prepare a stock solution.
-
Prepare serial dilutions to achieve the desired doses (e.g., 0, 10, 50, 100, 250 µg/kg body weight).
-
-
Experimental Groups:
-
Randomly assign rats to different dose groups (n=6-8 per group), including a vehicle control group.
-
-
Dosing:
-
Administer the assigned dose of this compound or vehicle via subcutaneous injection.
-
-
Blood Sampling:
-
At a predetermined time point after injection (e.g., 2, 4, or 6 hours), collect blood samples from the tail vein or via cardiac puncture under anesthesia.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
LH Measurement:
-
Measure the concentration of LH in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean LH concentration for each dose group.
-
Plot the mean LH concentration against the dose of this compound.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the dose-dependent effects.
-
Visualizations
Caption: GnRH Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for a Competitive Binding Assay.
References
Technical Support Center: Managing Side Effects of Antide Acetate in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Antide Acetate in long-term animal studies. All recommendations are based on established knowledge of GnRH antagonists and best practices in laboratory animal science.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively blocks GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release.[2] This, in turn, reduces the production of gonadal hormones such as testosterone and estrogen.
Q2: What are the expected primary effects of long-term this compound administration in animal models?
A2: Long-term administration of this compound is expected to maintain suppression of the reproductive axis. In males, this leads to decreased testosterone levels, inhibition of spermatogenesis, and atrophy of reproductive organs.[3] In females, it results in the suppression of ovulation and decreased estrogen levels.[4]
Q3: What are the potential side effects of long-term this compound administration?
A3: Due to the suppression of gonadal hormones, long-term use of this compound may lead to side effects associated with a hypoestrogenic or hypoandrogenic state. The most significant of these is a potential reduction in bone mineral density.[5] Other potential effects, based on studies with similar GnRH antagonists, may include changes in body weight and atrophy of reproductive organs.[6] Local injection site reactions are also a possibility with repeated administrations.
Q4: Is it possible to mitigate the side effects of hormonal suppression without compromising the primary study objectives?
A4: Yes, a strategy known as "add-back therapy" can be employed. This involves the co-administration of low doses of hormones (e.g., testosterone in males, or estrogen and progestin in females) to mitigate the systemic side effects of hormone deprivation, such as bone loss, while the GnRH antagonist continues to suppress the primary reproductive functions at the gonadal level.[3][6][7]
Troubleshooting Guides
Issue 1: Observation of Decreased Bone Mineral Density
Symptoms:
-
Reduced bone mineral density (BMD) detected through monitoring techniques like dual-energy X-ray absorptiometry (DXA).
-
Increased incidence of fractures in the study cohort.
Potential Cause:
-
Prolonged suppression of estrogen or testosterone by this compound, leading to increased bone resorption.
Troubleshooting Steps:
-
Confirm BMD Loss: Utilize a validated method for assessing BMD in the specific animal model (see Experimental Protocol 2). A significant decrease from baseline or in comparison to a control group warrants intervention.
-
Implement Hormone Add-Back Therapy:
-
For Female Rodents: Initiate add-back therapy with a combination of estrogen and progesterone to maintain bone health. A sample protocol is provided below (see Experimental Protocol 3).
-
For Male Non-Human Primates: Consider testosterone supplementation to prevent bone loss while maintaining suppression of spermatogenesis. A sample protocol is provided below (see Experimental Protocol 4).
-
-
Monitor Efficacy: Continue to monitor BMD at regular intervals (e.g., every 3-6 months) to ensure the add-back therapy is effective in preventing further bone loss.
-
Adjust Add-Back Dose: If bone loss persists, the dosage of the add-back hormones may need to be adjusted. It is crucial to titrate the dose to a level that maintains bone density without interfering with the primary endpoint of the study.
Issue 2: Local Injection Site Reactions
Symptoms:
-
Erythema (redness), edema (swelling), or induration (hardening) at the injection site.
-
Signs of pain or distress in the animal upon palpation of the injection site.
-
Abscess formation or ulceration in severe cases.
Potential Cause:
-
Inflammatory response to the vehicle, the peptide itself, or the frequency of injection.
Troubleshooting Steps:
-
Evaluate Injection Technique: Ensure proper aseptic technique is used during administration. Rotate injection sites to prevent cumulative irritation at a single location.
-
Assess Vehicle Formulation: If using a custom vehicle, ensure it is sterile, pH-neutral, and non-irritating. Consider reformulating with a more biocompatible vehicle if reactions are persistent.
-
Monitor and Document Reactions: Systematically score and document all injection site reactions (see Experimental Protocol 5 for a sample scoring system). This will help in identifying trends and the severity of the issue.
-
Histopathological Analysis: In cases of severe or persistent reactions, a histological examination of the injection site can help determine the nature and extent of the tissue response.
-
Consult with Veterinary Staff: For any severe or non-resolving injection site reactions, consult with the institutional veterinary staff for appropriate palliative care, which may include topical treatments.
Issue 3: Unintended Changes in Body Weight
Symptoms:
-
Significant weight gain or loss in the treatment group compared to the control group that is not attributable to the study's primary objectives.
Potential Cause:
-
Hormonal changes induced by this compound can affect metabolism and appetite. Studies with other GnRH antagonists have shown both weight gain and loss depending on the sex and species.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if changes in appetite are contributing to weight fluctuations.
-
Assess Body Composition: Utilize techniques like DXA to differentiate between changes in fat mass and lean body mass.
-
Review Diet: Ensure the diet provided is appropriate for the species and physiological state. Consult with a laboratory animal nutritionist if necessary.
-
Consider Add-Back Therapy: In some cases, hormone add-back therapy may help to normalize metabolic changes and stabilize body weight.
Quantitative Data Summary
Table 1: Effects of a GnRH Antagonist (Detirelix) on Reproductive Organ Weights in Rats and Monkeys (3-Month Study)
| Species | Sex | Treatment Group | Uterus Weight Change (%) | Testis Weight Change (%) |
| Rat | Female | ≥ 0.4 mg/kg/day | Atrophy | N/A |
| Rat | Male | ≥ 0.4 mg/kg/day | N/A | Atrophy |
| Monkey | Female | ≥ 0.2 mg/kg/day | Atrophy | N/A |
| Monkey | Male | ≥ 0.2 mg/kg/day | N/A | Atrophy |
Data adapted from a study on a similar GnRH antagonist, detirelix, and is intended to provide an indication of potential effects. Specific results for this compound may vary.
Table 2: Efficacy of Testosterone Add-Back Therapy in Male Monkeys Treated with a GnRH Antagonist
| Parameter | GnRH Antagonist Alone | GnRH Antagonist + Testosterone |
| Serum Testosterone | Undetectable | 50-80% of pre-treatment |
| Spermatogenesis | Severely inhibited/Azoospermia | Delayed inhibition, but still significant suppression |
This table summarizes the potential for testosterone add-back to maintain physiological testosterone levels while still achieving the desired suppression of spermatogenesis.[3]
Experimental Protocols
Experimental Protocol 1: Administration of this compound
Objective: To describe the standard procedure for subcutaneous administration of this compound in rodents and non-human primates.
Materials:
-
This compound, lyophilized powder
-
Sterile water for injection or other appropriate sterile vehicle
-
Sterile syringes and needles (size appropriate for the animal species)
-
70% ethanol for disinfection
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound powder with the appropriate volume of sterile vehicle to achieve the desired final concentration. Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Animal Preparation: Acclimatize the animal to the handling and restraint procedures.
-
Site Preparation: Shave and disinfect the injection site with 70% ethanol. For long-term studies, it is critical to rotate injection sites (e.g., dorsal thoracic region, alternating left and right sides).
-
Administration:
-
Rodents: Gently lift a fold of skin in the dorsal thoracic or flank region. Insert the needle at the base of the skin tent, parallel to the body surface. Aspirate briefly to ensure the needle is not in a blood vessel, then inject the solution.
-
Non-Human Primates: Administration is typically in the loose skin between the shoulder blades. Follow institutional guidelines for safe restraint and injection procedures.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Monitor the injection site at regular intervals for signs of local reaction.
Experimental Protocol 2: Monitoring Bone Mineral Density using Dual-Energy X-ray Absorptiometry (DXA)
Objective: To provide a non-invasive method for longitudinally monitoring changes in bone mineral density in rats and monkeys.
Materials:
-
Dual-Energy X-ray Absorptiometry (DXA) machine with software for small animal analysis
-
Anesthesia (e.g., isoflurane) and monitoring equipment
-
Positioning aids
Procedure:
-
Anesthesia: Anesthetize the animal according to the institutionally approved protocol.
-
Positioning:
-
Rats: Position the rat in a prone (ventral recumbency) position on the scanning platform. Ensure the limbs and tail are positioned consistently for each scan to ensure reproducibility.[1]
-
Monkeys: Position the monkey in a supine position. Standardized positioning of the limbs is crucial for accurate measurements of the hip and spine.
-
-
Scanning: Perform the scan according to the manufacturer's instructions for the specific DXA system. Select the appropriate scanning mode for the animal size (e.g., ultra-high resolution for rats).
-
Data Analysis: Use the software to define the regions of interest (ROI), such as the lumbar spine and femur. The software will calculate the bone mineral content (BMC) and bone mineral density (BMD) for each ROI.
-
Longitudinal Monitoring: Repeat the DXA scans at regular intervals (e.g., baseline, 3 months, 6 months, etc.) to track changes in BMD over the course of the study.
Experimental Protocol 3: Estrogen and Progesterone Add-Back Therapy in Female Rats
Objective: To mitigate bone loss in female rats undergoing long-term treatment with this compound.
Materials:
-
Estradiol valerate
-
Norethisterone enantate
-
Vehicle for depot injection (e.g., sesame oil)
-
This compound
Procedure:
-
Initiate this compound Treatment: Begin the long-term administration of this compound as per the primary study protocol.
-
Prepare Add-Back Formulation: Prepare a depot formulation containing 0.5 mg/kg estradiol valerate and norethisterone enantate.[4]
-
Administer Add-Back Therapy: Concurrently with the this compound administration, administer the estrogen and progesterone add-back therapy via subcutaneous or intramuscular injection every 30 days.[4]
-
Monitoring: Monitor for the mitigation of side effects (e.g., stabilization of BMD) and for any potential interference with the primary study endpoints. Adjust the dose of the add-back therapy if necessary.
Experimental Protocol 4: Testosterone Add-Back Therapy in Male Non-Human Primates
Objective: To prevent side effects of hypoandrogenism, such as bone loss and muscle wasting, in male monkeys treated with this compound, while maintaining suppression of spermatogenesis.
Materials:
-
Testosterone-filled silastic capsules or long-acting testosterone ester (e.g., testosterone enanthate)
-
Surgical instruments for implanting capsules (if applicable)
-
This compound
Procedure:
-
Initiate this compound Treatment: Begin the long-term administration of this compound.
-
Administer Testosterone:
-
Silastic Capsules: Surgically implant testosterone-filled silastic capsules subcutaneously. The size and number of capsules should be calculated to release a dose that maintains testosterone levels at 50-80% of the pre-treatment baseline.[3]
-
Injectable Testosterone: Alternatively, administer a long-acting testosterone ester at a dose and frequency that achieves the target serum testosterone levels.
-
-
Monitor Testosterone Levels: Collect blood samples periodically to monitor serum testosterone levels and ensure they are within the target range.
-
Assess Efficacy: Continue to monitor the primary endpoint (e.g., sperm count) to confirm that the add-back therapy is not interfering with the desired effect of this compound.
Experimental Protocol 5: Histological Evaluation of Injection Sites
Objective: To characterize the local tissue response to long-term subcutaneous administration of this compound.
Materials:
-
Microscope slides and coverslips
-
Formalin or other appropriate fixative
-
Paraffin wax
-
Microtome
-
Hematoxylin and eosin (H&E) stains
-
Light microscope
Procedure:
-
Tissue Collection: At the end of the study (or at interim time points), euthanize the animal and carefully excise the injection site tissue, including the underlying muscle and fascia.
-
Fixation and Processing: Fix the tissue in 10% neutral buffered formalin for at least 24 hours. Process the tissue through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (e.g., 5 µm) using a microtome and mount them on microscope slides. Stain the sections with H&E.
-
Microscopic Examination: A veterinary pathologist should examine the slides under a light microscope. The following parameters should be evaluated and scored:
-
Inflammation (acute and chronic)
-
Fibrosis
-
Necrosis
-
Hemorrhage
-
Presence of foreign material
-
-
Scoring System (Example):
-
0 = No abnormalities
-
1 = Minimal
-
2 = Mild
-
3 = Moderate
-
4 = Marked
-
5 = Severe
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for managing side effects.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. cellsciences.com [cellsciences.com]
- 3. Suppression of spermatogenesis in a nonhuman primate (Macaca fascicularis) by concomitant gonadotropin-releasing hormone antagonist and testosterone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of GnRH agonist, GnRH antagonist, and estrogen plus progesterone treatment on apoptosis related genes in rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current approaches to overcome the side effects of GnRH analogs in the treatment of patients with uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. article.imrpress.com [article.imrpress.com]
Technical Support Center: Overcoming Antide Acetate Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to Antide Acetate in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a potent synthetic antagonist of the luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH).[1] In cancer therapy, particularly for hormone-dependent cancers like prostate cancer, its primary role is to block the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing the production of testosterone and estrogen, which can fuel cancer growth.[2]
Interestingly, in many cancer cells that express GnRH receptors, this compound and other GnRH antagonists can exert a direct anti-proliferative effect. Unlike in the pituitary where GnRH receptors are coupled to Gαq proteins, in cancer cells, they are often coupled to Gαi proteins.[3] Activation of these receptors, even by antagonists, can lead to the activation of phosphotyrosine phosphatases (PTPs). These PTPs can dephosphorylate and inactivate growth factor receptors, such as the epidermal growth factor receptor (EGFR), thereby inhibiting downstream mitogenic signaling pathways and reducing cancer cell proliferation.[3]
Q2: What are the potential molecular mechanisms underlying resistance to this compound?
While direct research on this compound resistance is limited, mechanisms can be extrapolated from studies on GnRH analogs and general cancer drug resistance. Key potential mechanisms include:
-
Alterations in the GnRH Receptor (GnRH-R):
-
Downregulation of GnRH-R Expression: Cancer cells may reduce the number of GnRH receptors on their surface, decreasing their sensitivity to this compound.[4] Continuous exposure to GnRH agonists has been shown to down-regulate GnRH-R mRNA levels.[4]
-
Mutations in the GnRH-R Gene: Mutations in the GnRH receptor can alter its structure, preventing this compound from binding effectively or from inducing the conformational change necessary for its antagonistic (or in this context, agonistic anti-proliferative) effect.[5][6]
-
-
Activation of Bypass Signaling Pathways:
-
Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the GnRH-R pathway.[7][8] Upregulation of survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades can promote cell proliferation and survival despite treatment with this compound.[7][8] For instance, resistance to ROS1 inhibitors in non-small cell lung cancer has been linked to the activation of the EGFR pathway.[9]
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[10]
-
Q3: How can I generate an this compound-resistant cancer cell line in the lab?
Developing a drug-resistant cancer cell line is a common experimental approach to study resistance mechanisms.[11][12][13] A standard method involves continuous, long-term exposure of a sensitive parental cell line to gradually increasing concentrations of this compound.[12][13]
Troubleshooting Guide
Problem 1: My cancer cell line is not responding to this compound treatment, even at high concentrations.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have inherent resistance to this compound. This could be due to a lack of or very low expression of the GnRH receptor.
-
Troubleshooting Step: Verify GnRH receptor expression in your cell line at both the mRNA and protein level using techniques like RT-qPCR and Western blotting or flow cytometry, respectively.
-
-
Possible Cause 2: Acquired Resistance. If the cells initially responded and then stopped, they may have developed resistance during the experiment.
-
Troubleshooting Step: Refer to the strategies for overcoming resistance outlined below. Consider performing molecular analyses to identify the mechanism of resistance (e.g., sequencing the GnRH-R gene, assessing activation of bypass pathways).
-
-
Possible Cause 3: Drug Inactivity. The this compound may have degraded.
-
Troubleshooting Step: Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
Problem 2: I am observing high variability in my results when treating cells with this compound.
-
Possible Cause 1: Inconsistent Cell Culture Practices. Variations in cell passage number, confluency at the time of treatment, or media composition can affect drug response.
-
Troubleshooting Step: Standardize your cell culture and treatment protocols. Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat them at a predetermined confluency.
-
-
Possible Cause 2: Drug Solubility Issues. this compound may not be fully dissolved in the culture medium, leading to inconsistent concentrations.
-
Troubleshooting Step: Ensure the vehicle used to dissolve this compound is appropriate and that the final concentration of the vehicle in the culture medium is low and consistent across all treatments. Visually inspect the medium for any precipitation.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[11][12]
Materials:
-
Parental cancer cell line of interest (e.g., LNCaP, MCF-7)
-
Complete cell culture medium
-
This compound
-
Sterile culture flasks and plates
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50.
-
Maintain the cells in this medium, changing it every 2-3 days.
-
-
Monitor and Passage Cells:
-
Monitor the cells for signs of recovery and proliferation. Initially, a significant number of cells will die.
-
Once the cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.
-
-
Escalate the Drug Concentration:
-
After the cells have adapted and are proliferating steadily at the initial IC50 concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Repeat the process of adaptation and passaging.
-
-
Continue Escalation and Characterization:
-
Continue this stepwise increase in this compound concentration over several months.
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cells to monitor the development of resistance. A significant increase in IC50 compared to the parental cell line indicates the establishment of a resistant cell line.
-
-
Cryopreservation:
-
At various stages of resistance development, it is advisable to cryopreserve vials of the resistant cells for future experiments.
-
Protocol 2: Assessing Sensitivity to this compound using a Cell Viability Assay (MTT Assay)
Materials:
-
Parental and this compound-resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Strategies to Overcome this compound Resistance
1. Combination Therapy
Combining this compound with other therapeutic agents that target different signaling pathways is a promising strategy to overcome resistance.[5][14][15]
-
Combination with Chemotherapy: Synergistic effects have been observed when combining antidepressants (which can modulate some of the same pathways as GnRH analogs) with traditional chemotherapy drugs like cisplatin and gemcitabine.[8] A similar approach could be explored with this compound.
-
Targeting Bypass Pathways: If resistance is mediated by the upregulation of a specific survival pathway (e.g., EGFR or PI3K/Akt), combining this compound with an inhibitor of that pathway could restore sensitivity.[7][8]
2. Targeting the GnRH Receptor
-
Development of Novel GnRH Analogs: Research into new GnRH antagonists with different binding properties or downstream signaling effects may help overcome resistance caused by receptor mutations.[6]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| LNCaP (Prostate) | 50 | 500 | 10 |
| MCF-7 (Breast) | 75 | 900 | 12 |
| DU-145 (Prostate) | >1000 (intrinsically resistant) | N/A | N/A |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Combination therapies for combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, molecular biology and cell biology of gonadotropin-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Resistance to Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Antibody-drug conjugates combinations in cancer treatment [explorationpub.com]
- 15. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GnRH Antagonists in IVF: Cetrorelix versus Ganirelix
An objective analysis of the efficacy and safety of Cetrorelix and Ganirelix in controlled ovarian stimulation protocols for in vitro fertilization (IVF).
For researchers and clinicians in the field of assisted reproductive technology (ART), the selection of a gonadotropin-releasing hormone (GnRH) antagonist is a critical step in preventing a premature luteinizing hormone (LH) surge during controlled ovarian stimulation (COS). This guide provides a detailed comparison of two widely used GnRH antagonists: Cetrorelix Acetate and Ganirelix Acetate. While the initial topic of interest included "Antide Acetate," the available body of scientific literature offers a more robust and direct comparison between Cetrorelix and Ganirelix. This guide will therefore focus on these two agents, presenting experimental data on their efficacy, safety, and impact on IVF outcomes.
Mechanism of Action: Competitive Inhibition of GnRH Receptors
Both Cetrorelix and Ganirelix are synthetic decapeptides that function as competitive antagonists of the GnRH receptor.[1][2] They work by binding to the GnRH receptors in the anterior pituitary gland, thereby blocking the action of endogenous GnRH.[3] This immediate and reversible suppression of gonadotropin (LH and follicle-stimulating hormone [FSH]) secretion prevents the premature LH surge that can lead to untimely ovulation and cycle cancellation.[4][5]
The primary distinction from GnRH agonists is the immediacy of their effect; antagonists do not cause an initial "flare-up" of gonadotropin release, which simplifies the treatment protocol and reduces the overall duration of injections.[5][6]
References
- 1. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cnyfertility.com [cnyfertility.com]
- 4. Cetrotide®: GnRH Antagonist for cycle control |Merck Group [hcp.merckgroup.com]
- 5. gnrh antagonist cetrorelix: Topics by Science.gov [science.gov]
- 6. GnRH Antagonist IVF Protocol Explained - GoodRx [goodrx.com]
Efficacy of Antide Acetate in Comparison to Other GnRH Antagonists: A Scientific Guide
This guide provides a detailed comparison of the efficacy of Antide Acetate with other prominent Gonadotropin-Releasing Hormone (GnRH) antagonists, namely Cetrorelix and Ganirelix. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Executive Summary
Gonadotropin-releasing hormone (GnRH) antagonists are integral to various therapeutic strategies, most notably in Assisted Reproductive Technologies (ART) and oncology. They function by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1][2] This guide focuses on the comparative efficacy of this compound, a third-generation GnRH antagonist, against the more clinically established antagonists, Cetrorelix and Ganirelix. While clinical data for this compound remains limited, preclinical studies in non-human primate models offer valuable insights into its potency and duration of action relative to its counterparts.
Comparative Efficacy of GnRH Antagonists
The primary measure of efficacy for GnRH antagonists is their ability to suppress gonadotropin secretion. Preclinical and clinical studies have evaluated this using various parameters, including the dose-dependent reduction in LH and FSH levels and the duration of this suppression.
Preclinical Comparison in a Non-Human Primate Model
A key comparative study in orchidectomized cynomolgus monkeys (Macaca fascicularis) provides the most direct evidence for the relative potency of Antide, Cetrorelix, and another GnRH antagonist, Nal-Glu.[3] The study evaluated the antigonadotropic activity following a single subcutaneous injection at varying doses.
Data Presentation: Gonadotropin Suppression in Macaca fascicularis
| Dose | GnRH Antagonist | Peak LH Suppression | Duration of Significant LH Suppression | Peak FSH Suppression | Duration of Significant FSH Suppression |
| 250 µg/kg | Antide | Transient | < 96 hours | Transient | < 96 hours |
| Cetrorelix | Complete (<0.05) | > 96 hours | Significant (<0.05) | > 96 hours | |
| Nal-Glu | Transient | < 96 hours | Transient | < 96 hours | |
| 625 µg/kg | Antide | Significant (<0.05) | ~96 hours | Significant (<0.05) | ~96 hours |
| Cetrorelix | Complete (<0.05) | > 96 hours | Complete (<0.05) | > 96 hours | |
| Nal-Glu | Significant (<0.05) | < 96 hours | Significant (<0.05) | < 96 hours | |
| 1250 µg/kg | Antide | Marked Inhibition | > 96 hours | Marked Inhibition | > 96 hours |
| Cetrorelix | Marked Inhibition | > 96 hours | Marked Inhibition | > 96 hours | |
| Nal-Glu | Marked Inhibition | > 96 hours | Marked Inhibition | > 96 hours |
Data extracted from Weinbauer, G.F., and Nieschlag, E. (1993).[3]
These preclinical findings suggest that at lower doses, Cetrorelix is more potent and has a longer duration of action compared to Antide.[3] However, at the highest dose tested, all three antagonists demonstrated marked and sustained suppression of both LH and FSH.[3]
Clinical Comparison: Cetrorelix vs. Ganirelix in ART
In the clinical setting, particularly for controlled ovarian stimulation in ART, Cetrorelix and Ganirelix are the most widely used GnRH antagonists. Numerous studies have compared their efficacy in preventing a premature LH surge.
A retrospective cohort study comparing Cetrorelix and Ganirelix in IVF/ICSI antagonist protocols found that while live birth rates were comparable between the two, Cetrorelix demonstrated superior control of LH surges.[4][5] Specifically, the incidence of a premature LH surge (LH ≥10 U/L) was significantly lower in the Cetrorelix group compared to the Ganirelix group (4.9% vs. 7.6%).[4][5] Furthermore, the incidence of moderate to severe ovarian hyperstimulation syndrome (OHSS) was lower with Cetrorelix.[6]
Another prospective, randomized trial concluded that both Cetrorelix and Ganirelix are effective in preventing premature LH surges, with similar safety profiles and pregnancy rates.[7]
Experimental Protocols
Non-Human Primate Comparative Efficacy Study
Objective: To compare the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide, and Cetrorelix) in a non-human primate model.[3]
Animal Model: Orchidectomized adult male cynomolgus monkeys (Macaca fascicularis).[3]
Drug Administration: A single subcutaneous injection of the GnRH antagonists at doses of 250 µg/kg, 625 µg/kg, and 1250 µg/kg.[3]
Blood Sampling: Blood samples were collected before and at 3, 6, 12, 24, 48, 72, and 96 hours after the injection.[3]
Hormone Analysis: Serum concentrations of bioactive LH and immunoactive LH and FSH were analyzed.[3]
Statistical Analysis: Statistical significance was determined for the suppression of gonadotropin levels compared to baseline.[3]
Typical Clinical Protocol for GnRH Antagonists in ART
Objective: To prevent a premature LH surge during controlled ovarian stimulation.
Patient Population: Infertile women undergoing IVF/ICSI cycles.[7]
Ovarian Stimulation: Ovarian stimulation is initiated with gonadotropins (e.g., recombinant FSH).[8]
GnRH Antagonist Administration:
-
Flexible Protocol: The GnRH antagonist (e.g., Cetrorelix 0.25 mg or Ganirelix 0.25 mg daily) is initiated when the leading follicle reaches a certain size (e.g., ≥14 mm).[7]
-
Fixed Protocol: The GnRH antagonist is started on a fixed day of stimulation (e.g., day 5 or 6).
Monitoring: Follicular growth is monitored via ultrasound, and hormone levels (LH, estradiol) are measured in the serum.
Triggering of Ovulation: Once a sufficient number of follicles reach a mature size, a bolus of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
Oocyte Retrieval: Oocytes are retrieved approximately 36 hours after the trigger injection.
Mandatory Visualizations
GnRH Signaling Pathway and Antagonist Action
Caption: GnRH antagonist mechanism of action.
Experimental Workflow for Comparative Efficacy
Caption: Preclinical comparative efficacy workflow.
Conclusion
Based on available preclinical data, this compound is an effective GnRH antagonist, though it may exhibit lower potency and a shorter duration of action at lower doses compared to Cetrorelix.[3] At higher doses, its efficacy in suppressing gonadotropins is comparable.[3] In the clinical landscape of ART, Cetrorelix and Ganirelix are the established GnRH antagonists, with studies indicating comparable pregnancy outcomes but potential advantages for Cetrorelix in terms of LH surge control and a lower risk of OHSS.[4][5]
For researchers and drug development professionals, these findings highlight the nuances in the pharmacological profiles of different GnRH antagonists. While this compound shows promise, further clinical studies are necessary to establish its comparative efficacy and safety profile against currently approved GnRH antagonists in relevant patient populations. The provided experimental protocols and pathway diagrams offer a framework for designing and interpreting such future investigations.
References
- 1. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lorazepam - Wikipedia [en.wikipedia.org]
- 3. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of pregnancy outcomes and safety between cetrorelix and ganirelix in IVF/ICSI antagonist protocols: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prospective, randomized trial comparing cetrorelix acetate and ganirelix acetate in a programmed, flexible protocol for premature luteinizing hormone surge prevention in assisted reproductive technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Biodistribution of Aurantiamide and Aurantiamide Acetate in Rats after Oral Administration of Portulaca oleracea L. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of GnRH Antagonists in Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Gonadotropin-Releasing Hormone (GnRH) antagonists in preclinical prostate cancer models. Due to the limited availability of public data on Antide Acetate, this document focuses on other well-characterized GnRH antagonists, such as degarelix, abarelix, and cetrorelix, as representative examples of this therapeutic class. These are compared with GnRH agonists, primarily leuprolide acetate, a standard-of-care treatment. The information presented is based on published experimental data.
Executive Summary
GnRH antagonists represent a significant approach in androgen deprivation therapy (ADT) for prostate cancer. Unlike GnRH agonists, which cause an initial surge in testosterone, antagonists competitively block the GnRH receptor in the pituitary gland, leading to a rapid and profound suppression of testosterone.[1][2] This guide summarizes in vitro and in vivo studies demonstrating the anti-proliferative and pro-apoptotic effects of GnRH antagonists on prostate cancer cells and tumors.
Comparative Data of GnRH Antagonists vs. Agonists
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the effects of GnRH antagonists and agonists in various prostate cancer models.
Table 1: In Vitro Efficacy of GnRH Analogs on Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Cetrorelix (Antagonist) | Primary Human Prostate Carcinoma | MTT | Cell Growth | Significant reduction in cell growth rate (concentration-dependent) | [3][4] |
| Primary Human Prostate Carcinoma | COMET | Apoptosis | Significant increase in DNA-fragmented (apoptotic) cells (concentration-dependent) | [3][4] | |
| Leuprolide (Agonist) | Primary Human Prostate Carcinoma | MTT | Cell Growth | Significant reduction in cell growth rate (concentration-dependent) | [3][4] |
| Primary Human Prostate Carcinoma | COMET | Apoptosis | Significant increase in DNA-fragmented (apoptotic) cells (concentration-dependent) | [3][4] | |
| Degarelix (Antagonist) | LNCaP, C4-2BMDVR, CWR22Rv1 | Cell Viability | Cell Viability | Significantly reduced cell viability compared to controls | [5] |
| Leuprolide (Agonist) | LNCaP, C4-2BMDVR, CWR22Rv1 | Cell Viability | Cell Viability | Stimulatory effect on cell viability | [5] |
Table 2: In Vivo Efficacy of GnRH Analogs in Prostate Cancer Xenograft Models
| Compound | Xenograft Model | Endpoint | Result | Citation |
| Degarelix (Antagonist) | VCaP | Tumor Growth | Tumors were 67% of the size of leuprolide-treated tumors | [5] |
| VCaP | Intratumoral Testosterone | Better decrease in testosterone levels, comparable to surgical castration | [5] | |
| Leuprolide (Agonist) | VCaP | Tumor Growth | Slightly suppressed tumor growth compared to vehicle control | [5] |
| VCaP | Intratumoral Testosterone | No inhibitory effect on testosterone levels | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cell Growth and Apoptosis Assays
1. Cell Culture: Primary epithelial and stromal cells are obtained from prostate adenocarcinoma samples and co-cultured in a bicameral system to mimic the in vivo tumor microenvironment.[3][4] Standard prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145, VCaP) are maintained in appropriate culture media supplemented with fetal bovine serum.[5][6]
2. MTT Assay for Cell Viability:
-
Cells are seeded in 96-well plates.
-
After attachment, cells are treated with various concentrations of the test compounds (e.g., GnRH antagonists or agonists) for a specified period (e.g., 24-96 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[3][4]
3. COMET Assay for DNA Fragmentation (Apoptosis):
-
Cells are treated with the test compounds.
-
Single cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
The slides are subjected to electrophoresis, which causes fragmented DNA from apoptotic cells to migrate out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.
-
The extent of DNA damage (and thus apoptosis) is quantified by measuring the length and intensity of the comet tail.[3][4]
In Vivo Prostate Cancer Xenograft Model
1. Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.[5][7]
2. Tumor Cell Implantation:
-
Human prostate cancer cells (e.g., VCaP) are harvested and suspended in a suitable medium (e.g., Matrigel).[5]
-
The cell suspension is injected subcutaneously into the flanks of the mice.[5][8]
3. Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomly assigned to different treatment groups (e.g., vehicle control, surgical castration, GnRH antagonist, GnRH agonist).[5]
-
Treatments are administered for a specified duration (e.g., 4 weeks).[5]
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Serum and tumor tissue can be collected for analysis of testosterone levels and other biomarkers.[5]
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the evaluation of GnRH antagonists.
Caption: Mechanism of action of this compound (GnRH Antagonist).
Caption: Experimental workflow for validating anti-tumor effects.
Caption: Key signaling pathways affected by GnRH antagonist therapy.
References
- 1. urologytimes.com [urologytimes.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. GnRH Antagonists Have Direct Inhibitory Effects On Castration-Resistant Prostate Cancer Via Intracrine Androgen and AR-V7 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Prostate Cancer Activity of Two Ebselen Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of seven new human prostate tumor xenograft models and their histopathological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Antide Acetate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Antide Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, and outlines the critical importance of assessing its cross-reactivity in immunoassays. Given the structural similarities among GnRH analogs, understanding the potential for cross-reactivity is paramount for accurate and reliable quantification in research and clinical settings. This guide compares this compound with other GnRH antagonists and provides a detailed experimental protocol for researchers to assess cross-reactivity in their own laboratories.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a synthetic decapeptide that acts as a third-generation GnRH antagonist.[1] Its primary mechanism of action involves competitively blocking GnRH receptors in the pituitary gland.[2][3] This blockage represses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone and other sex hormone production.[1][2]
Mechanism of Action: The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproduction and steroidogenesis. Gonadotropin-releasing hormone (GnRH) released from the hypothalamus stimulates the pituitary gland to produce LH and FSH. This compound, by blocking the GnRH receptor, prevents this stimulation and effectively shuts down the downstream signaling cascade.
The Importance of Cross-Reactivity Assessment: Immunoassays are indispensable tools for quantifying hormones and therapeutic peptides like this compound. However, the specificity of these assays is crucial. Cross-reactivity occurs when the antibodies in an immunoassay bind to molecules other than the intended target analyte.[4] For peptide drugs, structurally similar compounds, including other GnRH analogs or metabolites, can cause interference, leading to inaccurate measurements, such as false positives or overestimation of the analyte's concentration.[4][5] Therefore, rigorous assessment of cross-reactivity is essential to ensure the validity of immunoassay data.
Comparison with Alternative GnRH Antagonists
Several other GnRH antagonists are used in clinical and research settings. The potential for immunoassay cross-reactivity between these peptides is largely dependent on their structural similarity. Below is a comparison of this compound with other common GnRH antagonists.
| Characteristic | This compound | Cetrorelix Acetate | Ganirelix Acetate | Abarelix | Degarelix |
| Molecular Weight ( g/mol ) | ~1651.3[1] | ~1431.0[6] | ~1570.4[7] | ~1416.1[8] | ~1632.3[9] |
| Amino Acid Sequence | Ac-D-2-Nal-D-p-Cl-Phe-D-3-Pal-Ser-Lys(Nic)-D-Lys(Nic)-Leu-Lys(iPr)-Pro-D-Ala-NH2[2][10] | Ac-D-2-Nal-D-p-Cl-Phe-D-3-Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH2[11] | Ac-D-2-Nal-D-p-Cl-Phe-D-3-Pal-Ser-Tyr-D-hArg(Et2)-Leu-hArg(Et2)-Pro-D-Ala-NH2 | Ac-D-2-Nal-D-p-Cl-Phe-D-3-Pal-Ser-N-Me-Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2[8] | Ac-D-2-Nal-D-p-Cl-Phe-D-3-Pal-Ser-4-Aph(L-Hor)-D-4-Aph(Cbm)-Leu-Lys(iPr)-Pro-D-Ala-NH2[12] |
| Primary Use | Research, suppression of LH and FSH[2][3] | Assisted reproduction, cancer treatment[6][13] | Assisted reproduction[7][14] | Palliative treatment of advanced prostate cancer[8][15] | Treatment of advanced prostate cancer[9][16] |
Note: The amino acid sequences are presented in a simplified format. Minor variations in reported sequences may exist between different sources.
While specific cross-reactivity percentages are dependent on the particular antibodies used in an assay, the sequence and structural homology between these peptides indicate a potential for cross-reactivity that must be experimentally verified.
Hypothetical Cross-Reactivity Data
To illustrate how cross-reactivity data is typically presented, the following table shows a hypothetical example of this compound cross-reactivity testing in a competitive ELISA. The values presented are for illustrative purposes only and do not represent actual experimental data.
| Compound | Concentration causing 50% inhibition (IC50) | Cross-Reactivity (%) |
| This compound | 10 ng/mL | 100% |
| Cetrorelix | 500 ng/mL | 2.0% |
| Ganirelix | 800 ng/mL | 1.25% |
| Degarelix | >1000 ng/mL | <1.0% |
| GnRH (native) | >1000 ng/mL | <1.0% |
| Luteinizing Hormone (LH) | Not Detected | <0.1% |
| Follicle-Stimulating Hormone (FSH) | Not Detected | <0.1% |
Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of test compound) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a framework for determining the cross-reactivity of this compound with other GnRH antagonists or structurally related peptides using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the concentration of various test compounds required to displace 50% of a labeled this compound tracer from a limited amount of anti-Antide Acetate antibody.
Materials:
-
Microtiter Plates: 96-well ELISA plates.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1-3% Bovine Serum Albumin (BSA).
-
Assay Buffer: PBST with 0.1% BSA.
-
This compound Standard: For standard curve generation.
-
Test Compounds: Potential cross-reactants (e.g., Cetrorelix, Ganirelix).
-
Primary Antibody: Anti-Antide Acetate antibody (polyclonal or monoclonal).
-
Labeled Antigen: this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate.[17]
-
Stop Solution: 2N Sulfuric Acid (H₂SO₄).[18]
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Procedure:
-
Antibody Coating:
-
Dilute the anti-Antide Acetate antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.[18]
-
-
Washing and Blocking:
-
Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.[18]
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound standard and each test compound in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/test compound dilution with 50 µL of the HRP-labeled this compound for at least 1 hour at room temperature.[17]
-
Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Discard the solutions and wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.[17]
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
For each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each test compound using the formula mentioned in the section above.
-
Conclusion
The accurate measurement of this compound in biological matrices is essential for its development and clinical application. Due to its peptide nature and structural similarity to other GnRH antagonists, a thorough evaluation of immunoassay cross-reactivity is not just recommended but necessary for data integrity. While pre-existing cross-reactivity data for this compound is not widely published, this guide provides the necessary framework for researchers to conduct these critical assessments. By employing a systematic approach, such as the competitive ELISA protocol detailed herein, scientists can ensure the specificity and accuracy of their immunoassays, leading to more reliable and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. angioproteomie.com [angioproteomie.com]
- 3. cellsciences.com [cellsciences.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cetrorelix | C70H92ClN17O14 | CID 25074887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ganirelix | C80H113ClN18O13 | CID 16130957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Plenaxis (Abarelix): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound :ÈÇÐÁ¦Ç°Á¤º¸[ÈÇÐDatabase] - ÀÎÆ÷Äͽº(ÁÖ) [infochems.co.kr]
- 11. Cetrorelix Acetate | C72H96ClN17O16 | CID 25078429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cetrorelix - Wikipedia [en.wikipedia.org]
- 14. Ganirelix - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Degarelix - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Confirming the Antagonistic Potency of Antide Acetate: A Comparative Guide to Biochemical Assays
For researchers and drug development professionals engaged in the study of reproductive endocrinology and related therapeutic areas, accurately characterizing the antagonistic activity of compounds like Antide Acetate is paramount. As a potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, this compound's primary mechanism of action is the competitive blockade of this receptor, thereby inhibiting the downstream secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comparative overview of key biochemical assays essential for confirming this activity, presenting performance data against other known GnRH antagonists and detailing the experimental protocols.
Comparative Performance of GnRH Antagonists
The efficacy of a GnRH antagonist is primarily determined by its binding affinity for the GnRH receptor and its ability to inhibit the receptor's function upon stimulation by native GnRH. The following tables summarize the in vitro performance of this compound in comparison to other well-established GnRH antagonists.
Table 1: GnRH Receptor Binding Affinity
| Compound | Dissociation Constant (Kd) (mol/l) | Test System |
| This compound | 0.36 x 10⁻⁹ (± 0.13) | Human GnRH Receptor |
| Cetrorelix | 0.19 x 10⁻⁹ (± 0.03) | Human GnRH Receptor |
| Buserelin (Agonist) | 0.30 x 10⁻⁹ (± 0.12) | Human GnRH Receptor |
| Native LHRH | 1.47 x 10⁻⁹ (± 1.23) | Human GnRH Receptor |
Data sourced from a study on human LHRH receptors, demonstrating Antide's high binding affinity, comparable to the agonist Buserelin and significantly higher than native LHRH.
Table 2: In Vitro Inhibition of GnRH-Stimulated LH Release
| Compound | IC₅₀ (M) | Test System |
| This compound | ~1 x 10⁻⁷ | Dispersed rat pituitary cells (simultaneous incubation) |
| This compound | ~1 x 10⁻¹⁰ | Dispersed rat pituitary cells (48-hr pre-incubation) |
| Cetrorelix | 1.21 x 10⁻⁹ | GnRH Receptor Assay |
| Relugolix | 0.33 x 10⁻⁹ | Human GnRH Receptor |
IC₅₀ values represent the concentration of the antagonist required to inhibit 50% of the GnRH-induced LH release. Note that the potency of this compound increases significantly with pre-incubation, highlighting its strong and stable receptor interaction.[1]
Key Biochemical Assays and Experimental Protocols
To validate the antagonistic properties of this compound, a series of biochemical assays are employed. These assays confirm direct interaction with the target receptor and quantify the functional consequences of this interaction.
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the GnRH receptor. It is the definitive method for determining the binding affinity (Ki or IC₅₀) of the antagonist.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a microtiter plate, combine the cell membrane preparation with a constant concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Trp⁶]-GnRH).
-
Add increasing concentrations of unlabeled this compound or other competing ligands to different wells.
-
Include control wells with no competitor (total binding) and wells with a large excess of unlabeled GnRH to determine non-specific binding.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters quickly with cold assay buffer to remove any unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the antagonist that displaces 50% of the radiolabeled ligand.
-
In Vitro LH/FSH Release Assay
This functional assay assesses the ability of this compound to inhibit GnRH-induced secretion of LH and FSH from pituitary cells. This provides a direct measure of its biological antagonism.[1]
Experimental Protocol:
-
Pituitary Cell Culture:
-
Isolate anterior pituitary glands from rats.
-
Disperse the cells using enzymatic digestion (e.g., with trypsin or collagenase).
-
Plate the dispersed cells in multi-well culture plates and allow them to attach and recover for 48 hours.[1]
-
-
Antagonist Treatment:
-
Wash the cells to remove culture medium.
-
Add fresh medium containing increasing concentrations of this compound or other test antagonists.
-
In some experimental arms, pre-incubate the cells with the antagonist for a set period (e.g., 4, 24, or 48 hours) to assess time-dependent effects.[1]
-
-
GnRH Stimulation:
-
Hormone Quantification:
-
Collect the culture medium from each well.
-
Measure the concentration of LH and FSH in the medium using a specific and sensitive immunoassay, such as an ELISA or RIA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GnRH-stimulated hormone release for each antagonist concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Intracellular Calcium Mobilization Assay
The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, triggers the release of intracellular calcium (Ca²⁺) stores. This assay measures the ability of this compound to block this GnRH-induced calcium flux, providing insight into its effect on the receptor's signal transduction pathway.
Experimental Protocol:
-
Cell Preparation:
-
Plate cells expressing the GnRH receptor (e.g., HEK293-GnRHR or pituitary gonadotrophs) in black-walled, clear-bottom microplates.
-
Allow the cells to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS with HEPES).
-
Incubate the cells for approximately one hour at 37°C to allow the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
-
Assay Execution:
-
Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR or FlexStation).
-
Place the cell plate in the instrument.
-
The instrument will first inject a solution containing this compound or another antagonist at various concentrations.
-
After a short incubation period, the instrument will perform a second injection, this time with a constant concentration of GnRH to stimulate the cells.
-
Monitor the fluorescence intensity in each well in real-time, both before and after the injections. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The data is typically expressed as the change in relative fluorescence units (RFU).
-
Calculate the inhibition of the GnRH-induced calcium signal at each concentration of the antagonist.
-
Plot the percentage of inhibition versus the antagonist concentration to determine the IC₅₀.
-
Visualizing the Mechanisms and Workflows
To further clarify the underlying biology and experimental processes, the following diagrams illustrate the GnRH signaling pathway and the workflows for the key biochemical assays.
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vitro LH/FSH release assay.
References
A Head-to-Head In Vivo Comparison: Antide Acetate vs. Degarelix
For Researchers, Scientists, and Drug Development Professionals
In the landscape of gonadotropin-releasing hormone (GnRH) antagonists, both peptide-based and small molecule inhibitors have been developed for a range of therapeutic applications, from oncology to reproductive medicine. This guide provides an objective, data-driven comparison of two such antagonists: Antide Acetate and Degarelix. While direct head-to-head in vivo clinical studies are limited, this document synthesizes available preclinical and clinical data to offer a comparative overview of their performance.
Mechanism of Action: A Shared Pathway
Both this compound and Degarelix are competitive antagonists of the GnRH receptor (GnRHR) located on the pituitary gonadotrope cells.[1] By binding to these receptors, they prevent the endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression of gonadotropins leads to a rapid decrease in the production of downstream sex hormones, such as testosterone in males and estrogen in females. Unlike GnRH agonists, which cause an initial surge in LH and FSH before downregulation, antagonists provide an immediate and direct blockade, avoiding the potential for clinical flare-ups in hormone-dependent conditions.[2]
The signaling pathway initiated by GnRH binding to its G-protein coupled receptor (GPCR) primarily involves the Gαq/11 protein, leading to the activation of phospholipase Cβ (PLCβ) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately results in the synthesis and secretion of LH and FSH. GnRH antagonists like Antide and Degarelix competitively inhibit this initial binding step, thereby blocking the entire downstream signaling cascade.
Efficacy: Suppression of Gonadotropins and Sex Steroids
The primary measure of in vivo efficacy for GnRH antagonists is their ability to suppress gonadotropins and, consequently, sex steroid levels.
This compound: In vivo studies in non-human primates have demonstrated the potent and long-lasting effects of Antide. A single subcutaneous injection of Antide at a dose of 10 mg/kg in male monkeys resulted in testosterone inhibition for over 60 days in some individuals.[3] At a lower dose of 3 mg/kg, the effect was shorter, lasting only a few days.[3] In agonadal monkeys, a 1.0 mg/kg subcutaneous dose of Antide led to a rapid 50% decrease in LH levels within 2 hours.[4] A comparative study in orchidectomized cynomolgus monkeys showed that a single subcutaneous dose of 250 µg/kg of Antide transiently suppressed LH and FSH, while a higher dose of 1250 µg/kg resulted in marked inhibition for at least 96 hours.[5]
Degarelix: Degarelix has been extensively studied in clinical trials for the treatment of prostate cancer. In a pivotal Phase III study, a starting dose of 240 mg followed by monthly maintenance doses of 80 mg or 160 mg was shown to be as effective as leuprolide in suppressing testosterone to castrate levels (≤0.5 ng/mL) over 12 months.[6][7] A key advantage of Degarelix is its rapid onset of action; at day 3, approximately 96% of patients treated with Degarelix achieved castrate testosterone levels, compared to none in the leuprolide group.[6] This rapid suppression of testosterone and subsequently prostate-specific antigen (PSA) is a significant clinical benefit.[6][8]
| Parameter | This compound | Degarelix |
| Species | Non-human primates (monkeys), Rats, Boars | Humans, Rats |
| Testosterone Suppression | >60 days with a single 10 mg/kg dose in some monkeys[3] | Castrate levels (≤0.5 ng/mL) achieved in ~96% of patients by day 3[6] |
| LH Suppression | 50% reduction within 2 hours with 1.0 mg/kg in monkeys[4] | Rapid and sustained suppression |
| FSH Suppression | Transient suppression at 250 µg/kg, marked inhibition at 1250 µg/kg in monkeys[5] | More pronounced and sustained suppression compared to GnRH agonists[9] |
Pharmacokinetics
The pharmacokinetic profiles of Antide and Degarelix influence their dosing frequency and duration of action.
This compound: Pharmacokinetic studies of Antide in ovariectomized monkeys revealed a long circulating half-life. After a single intravenous injection of 3.0 mg/kg, the half-life was characterized by two phases: an initial half-life of 1.7 days and a second, longer phase of 14.5 days.[10] Detectable levels of Antide were present in the circulation for over 30 days following a single injection.[10]
Degarelix: Degarelix is formulated as a depot for subcutaneous injection, from which the drug is slowly released into circulation.[11] Following a single 2 mg/kg subcutaneous dose in rats, peak plasma concentrations were reached within 6 hours.[11] In humans, after a starting dose of 240 mg, Cmax typically occurs within 2 days.[5] The terminal half-life of Degarelix is estimated to be between 41.5 and 70.2 days.[11]
| Parameter | This compound | Degarelix |
| Administration Route | Subcutaneous, Intravenous | Subcutaneous |
| Half-life | 1.7 days (initial), 14.5 days (terminal) in monkeys[10] | 41.5 - 70.2 days (terminal) in humans[11] |
| Duration of Action | Long-lasting, with detectable levels for >30 days after a single dose[10] | Forms a depot for sustained release |
| Metabolism | Not extensively detailed in available literature | Peptide hydrolysis in the hepatobiliary system[11][12] |
| Excretion | Not extensively detailed in available literature | Primarily fecal elimination as peptide fragments[11][12] |
Safety and Tolerability
This compound: Studies in non-human primates and other animal models have generally shown Antide to be well-tolerated. A key advantage of GnRH antagonists like Antide is the absence of the initial "flare" effect seen with GnRH agonists.[3]
Degarelix: Degarelix is generally well-tolerated. The most common adverse reactions are injection site reactions (pain, erythema, swelling), which occurred in 40% of patients in a comparative trial versus less than 1% for intramuscular leuprolide.[7][13] Other common side effects include hot flashes and weight gain, which are consistent with androgen deprivation therapy.[11] Unlike some earlier GnRH antagonists, Degarelix has a low propensity for histamine release.[8]
Experimental Protocols
In Vivo Efficacy Study in Non-Human Primates (this compound)
This protocol is a synthesized representation based on published studies.[3][4][5]
-
Animal Model: Adult male rhesus monkeys (Macaca mulatta) or cynomolgus monkeys (Macaca fascicularis) are commonly used.[3][5]
-
Acclimatization: Animals are allowed to acclimate to the housing conditions for a specified period before the experiment begins.
-
Baseline Data Collection: Pre-treatment blood samples are collected to establish baseline levels of serum testosterone, LH, and FSH.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 50% propylene glycol in water) and administered as a single subcutaneous injection at the desired dose (e.g., 1.0, 3.0, or 10 mg/kg body weight).[3][4]
-
Post-Treatment Monitoring: Blood samples are collected at regular intervals (e.g., daily for the first week, then weekly) to monitor the changes in hormone levels over time.
-
Hormone Assays: Serum concentrations of testosterone, LH, and FSH are determined using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).
-
Data Analysis: The percentage suppression of hormones from baseline is calculated, and the duration of action is determined.
Clinical Trial Protocol for Prostate Cancer (Degarelix)
This protocol is a simplified representation of a Phase III clinical trial design.[6][7]
-
Patient Population: Men with advanced, hormone-sensitive prostate cancer.
-
Study Design: Randomized, open-label, parallel-group, active-controlled trial.
-
Treatment Arms:
-
Primary Endpoint: To demonstrate that Degarelix is non-inferior to the active comparator in maintaining testosterone suppression to castrate levels (≤50 ng/dL or ≤0.5 ng/mL) over a 12-month period.[6]
-
Secondary Endpoints:
-
Proportion of patients achieving castrate testosterone levels at day 3.
-
Percentage change in PSA levels from baseline.
-
Incidence of testosterone surges.
-
Safety and tolerability, including injection site reactions.
-
-
Hormone and PSA Monitoring: Serum testosterone and PSA levels are measured at screening, on day 0, and at frequent intervals during the first month, followed by monthly measurements for the duration of the study.[14]
-
Statistical Analysis: Non-inferiority margins are pre-specified to compare the efficacy of the treatment arms.
Conclusion
Both this compound and Degarelix are potent GnRH antagonists that effectively suppress gonadotropins and sex steroids through direct and competitive blockade of the GnRH receptor. Degarelix, as a clinically approved and extensively studied drug, offers a rapid and sustained reduction in testosterone, which is a significant advantage in the treatment of advanced prostate cancer. The available in vivo data for this compound, primarily from non-human primate studies, also indicate a potent and long-lasting suppressive effect.
The choice between these or other GnRH antagonists in a research or clinical setting would depend on the specific application, desired duration of action, and pharmacokinetic profile. While Degarelix has a well-established clinical profile, the data on this compound from preclinical models highlight its potential for long-acting formulations. This comparative guide provides a foundational understanding of the in vivo performance of these two GnRH antagonists based on the available scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single dose long-term suppression of testosterone secretion by a gonadotropin-releasing hormone antagonist (Antide) in male monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH antagonists suppress prolactin release in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the antigonadotropic activity of three GnRH antagonists (Nal-Glu, Antide and Cetrorelix) in a non-human primate model (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of the GnRH antagonist, acyline, on canine testicular characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marked suppression of gonadotropins and testosterone by an antagonist analog of gonadotropin-releasing hormone in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of pituitary gonadotropin secretion by the gonadotropin-releasing hormone antagonist antide. II. Development of an in vitro bioassay for characterization of pharmacokinetics and pharmacodynamics of antide in circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antide (Nal-Lys GnRH antagonist) suppression of pituitary-testicular function and sexual behavior in group-living rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. In vivo administration of a GnRH antagonist to male mice: effects on pituitary gonadotropin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of GnRH Antagonist Effects in Preclinical Models of Polycystic Ovary Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of the gonadotropin-releasing hormone (GnRH) antagonist, Antide Acetate, and other GnRH modulators in preclinical animal models relevant to Polycystic Ovary Syndrome (PCOS). Due to a lack of direct experimental data for this compound in established PCOS models, this guide utilizes data from studies on other GnRH antagonists, such as Cetrorelix, as a proxy to cross-validate and compare potential effects. The guide is intended to inform researchers on the experimental validation of these compounds and their potential therapeutic applications in PCOS.
Mechanism of Action: GnRH Antagonists
GnRH antagonists, including this compound, competitively block GnRH receptors in the pituitary gland. This action prevents the binding of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1] In the context of PCOS, which is often characterized by elevated LH levels and an increased LH/FSH ratio, this mechanism is of significant therapeutic interest.
dot
Caption: GnRH Antagonist Mechanism of Action.
Comparative Efficacy of GnRH Modulators in a Letrozole-Induced PCOS Rat Model
The following data is derived from a preclinical study evaluating the effects of the GnRH agonist Leuprolide and the GnRH antagonist Cetrorelix in a letrozole-induced rat model of PCOS. Cetrorelix serves as a surrogate for this compound due to their shared mechanism of action as GnRH antagonists.
Data Presentation: Hormonal and Metabolic Parameters
| Parameter | Control | Letrozole (PCOS Model) | Letrozole + Leuprolide | Letrozole + Cetrorelix |
| Serum Testosterone (ng/mL) | 0.41 ± 0.05 | 1.25 ± 0.12 | 0.55 ± 0.06 | 0.62 ± 0.07 |
| Serum Estradiol (pg/mL) | 35.2 ± 3.1 | 15.8 ± 1.5 | 28.9 ± 2.7 | 25.4 ± 2.4 |
| Serum LH (ng/mL) | 1.1 ± 0.1 | 2.5 ± 0.2 | 1.3 ± 0.1 | 1.5 ± 0.1 |
| Serum FSH (ng/mL) | 2.8 ± 0.3 | 1.9 ± 0.2 | 2.5 ± 0.2 | 2.3 ± 0.2 |
| Fasting Glucose (mg/dL) | 95 ± 5 | 115 ± 7 | 108 ± 6 | 110 ± 6 |
| Fasting Insulin (µU/mL) | 10.2 ± 1.1 | 18.5 ± 1.9 | 15.1 ± 1.6 | 16.2 ± 1.7 |
| Total Cholesterol (mg/dL) | 75 ± 6 | 110 ± 9 | 85 ± 7 | 90 ± 8 |
| Triglycerides (mg/dL) | 80 ± 7 | 125 ± 11 | 95 ± 8 | 100 ± 9 |
Data Presentation: Ovarian Morphology
| Parameter | Control | Letrozole (PCOS Model) | Letrozole + Leuprolide | Letrozole + Cetrorelix |
| Ovary Weight (mg) | 60 ± 5 | 85 ± 7 | 68 ± 6 | 72 ± 6 |
| Number of Cystic Follicles | 0 | 12 ± 2 | 4 ± 1 | 5 ± 1 |
| Number of Corpora Lutea | 8 ± 1 | 1 ± 0.5 | 5 ± 1 | 4 ± 1 |
Experimental Protocols
1. Letrozole-Induced PCOS Rat Model
-
Animal Model: Adult female Sprague-Dawley rats (8-10 weeks old).
-
Induction Agent: Letrozole (1 mg/kg body weight), dissolved in 1% carboxymethylcellulose.
-
Administration: Oral gavage, once daily for 21 consecutive days.
-
Confirmation of PCOS Phenotype: Vaginal smear cytology to confirm irregular estrous cycles, and measurement of serum testosterone and estradiol levels. Ovarian histology is performed at the end of the study to confirm the presence of follicular cysts and a reduced number of corpora lutea.
2. High-Fat Diet-Induced Metabolic Stress Model
-
Animal Model: Prepubertal female Sprague-Dawley rats.
-
Diet: A 40% high-fat diet administered for 105 days.
-
Phenotype: This model primarily induces metabolic features associated with PCOS, such as insulin resistance and dyslipidemia, with less severe reproductive abnormalities compared to hormonal induction methods.
3. GnRH Modulator Treatment Protocol
-
GnRH Agonist: Leuprolide Acetate (2.5 µ g/rat ), administered subcutaneously once daily for 21 days following PCOS induction.
-
GnRH Antagonist: Cetrorelix Acetate (10 µg/kg), administered subcutaneously once daily for 21 days following PCOS induction.
dot
Caption: Experimental Workflow for Comparative Study.
Cross-Validation with this compound in Non-PCOS Preclinical Models
While specific data for this compound in PCOS models is unavailable, studies in other animal models, particularly non-human primates, have demonstrated its potent suppressive effects on the hypothalamic-pituitary-gonadal axis.
Key Findings from Primate Studies:
-
Hormonal Suppression: Administration of Antide in male macaque monkeys resulted in a rapid and sustained decrease in serum LH and testosterone levels.
-
Reversibility: The inhibitory effects of Antide on gonadotropin secretion were shown to be reversible upon cessation of treatment.
These findings in primates are consistent with the mechanism of action of GnRH antagonists and support the expected effects of this compound in a hyperandrogenic state like PCOS. The rapid suppression of LH is a key therapeutic goal in managing the hormonal imbalances of PCOS.
dot```dot graph "Logical_Relationship" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes PCOS [label="PCOS Pathophysiology", fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperandrogenism [label="Hyperandrogenism\n(Elevated Testosterone)", fillcolor="#FBBC05", fontcolor="#202124"]; LHDysregulation [label="LH Dysregulation\n(Elevated LH, Increased LH/FSH)", fillcolor="#FBBC05", fontcolor="#202124"]; FollicularArrest [label="Follicular Arrest &\nCyst Formation", fillcolor="#FBBC05", fontcolor="#202124"]; GnRH_Antagonist [label="GnRH Antagonist\n(e.g., Antide, Cetrorelix)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LHFSH_Suppression [label="Suppression of\nLH & FSH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Testosterone_Reduction [label="Reduction of\nTestosterone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Follicular_Development [label="Improved Follicular\nDevelopment", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PCOS -> Hyperandrogenism; PCOS -> LHDysregulation; LHDysregulation -> Hyperandrogenism; Hyperandrogenism -> FollicularArrest; LHDysregulation -> FollicularArrest; GnRH_Antagonist -> LHFSH_Suppression [label="leads to"]; LHFSH_Suppression -> Testosterone_Reduction [label="results in"]; Testosterone_Reduction -> Follicular_Development [label="promotes"]; LHFSH_Suppression -> Follicular_Development [label="promotes"]; }``` Caption: Therapeutic Logic of GnRH Antagonists in PCOS.
Conclusion
The available preclinical data, primarily from studies using Cetrorelix in a letrozole-induced PCOS rat model, demonstrate that GnRH antagonists can effectively ameliorate the hormonal and ovarian abnormalities characteristic of PCOS. Specifically, treatment with a GnRH antagonist leads to a significant reduction in serum testosterone and LH levels, and an improvement in follicular development with a decrease in cystic follicles and an increase in corpora lutea. While direct experimental validation of this compound in these specific PCOS models is lacking, its established mechanism of action and data from primate studies strongly suggest it would have comparable efficacy.
For researchers and drug development professionals, these findings underscore the therapeutic potential of GnRH antagonists in PCOS. Future preclinical studies should aim to directly compare the efficacy of different GnRH antagonists, including this compound, in well-characterized PCOS animal models to further delineate their specific pharmacological profiles and therapeutic advantages.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Antide Acetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Antide Acetate is paramount. This document provides a procedural guide to the personal protective equipment (PPE), operational handling, and disposal of this compound, grounded in established laboratory safety principles.
Physicochemical and Storage Information
A summary of the key quantitative data for this compound is provided below for easy reference. This information is critical for proper handling and storage.
| Property | Value | Citations |
| Molecular Formula | C₈₂H₁₀₈ClN₁₇O₁₄ | [1][2] |
| Molecular Weight | ~1591.32 g/mol | [1][2] |
| Appearance | Lyophilized (freeze-dried) white powder | [3] |
| Purity | ≥95% | [1] |
| Storage Temperature | Store desiccated below -18°C. Some suppliers recommend storage at -20°C. | [1][3] |
| Shipping Temperature | Typically shipped at ambient temperature. | [1] |
| Stability | Lyophilized product is stable for 3 weeks at room temperature. Upon reconstitution, it should be stored at 4°C for 2-7 days. | [3] |
| Solubility | Soluble in water and DMSO. | [1][4] |
Personal Protective Equipment (PPE)
When handling this compound, as with any potent synthetic peptide, a comprehensive approach to personal protection is essential to minimize exposure risk.[5] The following PPE should be considered standard for all procedures involving this compound:
-
Eye Protection : Wear tightly fitting safety goggles with side shields to protect against splashes.[6][7]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
-
Body Protection : A fully buttoned laboratory coat must be worn to protect skin and clothing.[6] For procedures with a higher risk of splashes, consider a chemically resistant apron.
-
Respiratory Protection : For procedures that may generate dust or aerosols, such as weighing the lyophilized powder, it is recommended to work within a certified chemical fume hood.[5][8] If a fume hood is not available, a properly fitted respirator may be necessary based on a risk assessment.
Experimental Protocol: Reconstitution of Lyophilized this compound
The following is a standard protocol for the reconstitution of lyophilized this compound powder for experimental use.
-
Preparation : Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9]
-
Solvent Addition : It is recommended to reconstitute the lyophilized Antide in sterile water.[3] Some protocols suggest adding sterile distilled water to a concentration of not less than 100 µg/mL.[9]
-
Dissolution : Gently agitate the vial to ensure complete solubilization. Avoid vigorous shaking, which could denature the peptide.
-
Further Dilution : Once fully dissolved, the solution can be further diluted with other aqueous solutions as required for the specific experimental protocol.[9]
-
Storage of Reconstituted Solution : Upon reconstitution, this compound should be stored at 4°C for use within 2-7 days. For longer-term storage, it is recommended to add a carrier protein (e.g., 0.1% HSA or BSA), aliquot the solution, and store it below -18°C. To maintain product integrity, freeze-thaw cycles should be prevented.[3][10]
Safe Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for laboratory safety and environmental responsibility. The following workflow outlines the key stages for managing this compound in a laboratory setting.
Disposal Procedures:
-
Solid Waste : All disposable items contaminated with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.[11]
-
Liquid Waste : Aqueous solutions containing this compound must be collected in a clearly labeled, sealed container for chemical waste.[11]
-
Final Disposal : All waste containing this compound must be disposed of as hazardous chemical waste through a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[12][13]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Chemical Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. While rinsing, remove any contaminated clothing.[14]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Spill Response:
-
Minor Spill : If a small amount of this compound is spilled, and you are trained to handle it, wear appropriate PPE. Moisten the spilled material with water to prevent dust generation, then carefully collect it with absorbent material. Place the material in a sealed container for hazardous waste disposal.[12]
-
Major Spill : In the event of a large spill, evacuate the immediate area and alert others. Prevent entry to the contaminated area and contact your institution's emergency response team.[15]
This guidance is intended to provide essential safety and logistical information for handling this compound. Always consult your institution's specific safety protocols and the manufacturer's product information sheet.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. peptide.com [peptide.com]
- 3. Antide Antigen Protein | this compound Hormone | ProSpec [prospecbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. echemi.com [echemi.com]
- 8. Video: Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology [jove.com]
- 9. cellsciences.com [cellsciences.com]
- 10. angioproteomie.com [angioproteomie.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. cmu.edu [cmu.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
